molecular formula C28H31N3O6 B010687 Benidipine CAS No. 105979-17-7

Benidipine

Cat. No.: B010687
CAS No.: 105979-17-7
M. Wt: 505.6 g/mol
InChI Key: QZVNQOLPLYWLHQ-ZEQKJWHPSA-N
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Description

Benidipine has the formula 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester hydrochloride. It is a synthetic dihydropyridine derivative that has anti-hypertensive and anti-anginal actions. It was originated in Japan by Kyowa Hakko, it is submitted for FDA approval and it is currently available in some Asian countries like India and Japan.
RN refers to (R*,R*)-(+-)-isomer
See also: this compound Hydrochloride (active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVNQOLPLYWLHQ-ZEQKJWHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022648
Record name Benidipene
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Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/ml
Record name Benidipine
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CAS No.

105979-17-7
Record name Benidipine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benidipine [INN]
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Record name Benidipine
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Record name Benidipene
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Record name BENIDIPINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

>193ºC
Record name Benidipine
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URL https://www.drugbank.ca/drugs/DB09231
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Foundational & Exploratory

Benidipine's Dual Action: Enhancing Nitric Oxide Production and Mitigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of benidipine, a long-acting dihydropyridine calcium channel blocker, on nitric oxide (NO) production and oxidative stress. This compound exhibits a dual mechanism of action that extends beyond its primary antihypertensive effects, offering potential vasculoprotective and cardioprotective benefits. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying signaling pathways.

Modulation of Nitric Oxide Production

This compound has been demonstrated to enhance the production of nitric oxide, a critical signaling molecule in the vascular endothelium that governs vasodilation, inhibits platelet aggregation, and prevents leukocyte adhesion.

Quantitative Effects on Nitric Oxide Production

The following table summarizes the quantitative impact of this compound on markers of nitric oxide production from various experimental models.

Experimental ModelTreatment DetailsOutcome MeasureResultReference
Renovascular Hypertensive Rats (RHR)This compound (5 mg/kg/day) for 6 weeksNitrite (NO₂⁻) production in left ventricleIncreased to 5.11 ± 0.41 nmol/mg protein from 2.53 ± 0.35 nmol/mg protein in untreated RHR.[1][1][2]
Human Umbilical Vein Endothelial Cells (HUVECs)This compound (0.3-10 µM)Endothelial Nitric Oxide Synthase (eNOS) expressionAugmented eNOS expression.[3][3]
Human Umbilical Vein Endothelial Cells (HUVECs)This compound (0.3-10 µM)Total eNOS enzymatic activityAugmented total eNOS enzymatic activities.[3][3]
Mice with Carotid Artery LigationThis compound (3 mg/kg per day)Basal and agonist-induced NO productionIncreased NO production.[4][4]
Signaling Pathways in Nitric Oxide Production

This compound's influence on nitric oxide production is primarily mediated through the stimulation of endothelial nitric oxide synthase (eNOS). The proposed signaling pathway involves the Akt/PKB (Protein Kinase B) pathway, which leads to the phosphorylation of eNOS at its serine 1177 residue, thereby activating the enzyme.

This compound This compound PI3K Phosphatidylinositol 3-Kinase (PI3K) This compound->PI3K stimulates Akt Akt/PKB PI3K->Akt activates eNOS_in eNOS (inactive) Akt->eNOS_in phosphorylates at Ser1177 eNOS_act eNOS (active) (p-Ser1177) NO Nitric Oxide (NO) eNOS_act->NO produces L_Arginine L-Arginine L_Arginine->eNOS_act Vasodilation Vasodilation NO->Vasodilation promotes

Figure 1: Proposed signaling pathway for this compound-induced nitric oxide production.

Experimental Protocol: Measurement of Nitrite Production (Griess Assay)

The Griess assay is a common method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in biological fluids.

Materials:

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

  • Sodium nitrite (NaNO₂) standard solutions (0-100 µM).

  • Sample (e.g., cell culture supernatant, tissue homogenate).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare a standard curve using the sodium nitrite solutions.

  • Pipette 50 µL of standards and samples into the wells of the 96-well plate in duplicate.

  • Add 50 µL of Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Attenuation of Oxidative Stress

This compound demonstrates significant antioxidant properties by reducing the production of reactive oxygen species (ROS) and mitigating oxidative damage. This effect is, at least in part, independent of its blood pressure-lowering action.[5]

Quantitative Effects on Oxidative Stress Markers

The following table summarizes the quantitative impact of this compound on various markers of oxidative stress.

Experimental ModelTreatment DetailsOutcome MeasureResultReference
Hypertensive PatientsThis compound (4 mg/day)Plasma Thiobarbituric Acid Reactive Substances (TBARS)Significantly decreased plasma TBARS.[5][5]
Hypertensive PatientsThis compound (4-8 mg/day)Plasma TBARSDecreased plasma TBARS to a greater degree than the reduction in blood pressure.[5][5]
Salt-loaded Stroke-Prone Spontaneously Hypertensive RatsThis compound (1, 3, 10 mg/kg/day) for 2 weeksPlasma TBARSAttenuated the increase in plasma TBARS levels.[6][6]
Human Polymorphonuclear LeukocytesThis compound (0.1-30 µM)fMLP-induced ROS productionConcentration-dependently suppressed ROS production.[6][6]
Patients with Essential HypertensionThis compound (4 mg) for 6 monthsROS formation by Polymorphonuclear cellsFell by 32 arbitrary units (p<0.01).[7][7]
Isoproterenol-induced Myocardial Infarction in RatsThis compound pretreatmentMyocardial Lipid PeroxidesPreserved lipid peroxide levels.[8][8]
Isoproterenol-induced Myocardial Infarction in RatsThis compound pretreatmentMyocardial Antioxidant Enzymes (GSH, CAT, SOD, GPx, GRx, GST)Preserved antioxidant enzyme levels.[8][8]
Signaling Pathways in Oxidative Stress Reduction

This compound's antioxidant effects are linked to its ability to inhibit the Ca²⁺/Protein Kinase C (PKC)/NADPH oxidase signaling pathway. By reducing intracellular calcium elevation and subsequent PKC activation, this compound suppresses the activation of NADPH oxidase, a major source of superoxide radicals in vascular cells.

Stimulus Pro-oxidant Stimulus (e.g., fMLP, Angiotensin II) Ca_influx Intracellular Ca²⁺ Elevation Stimulus->Ca_influx PKC Protein Kinase C (PKC) Ca_influx->PKC activates NADPH_ox_in NADPH Oxidase (inactive) PKC->NADPH_ox_in activates NADPH_ox_act NADPH Oxidase (active) ROS Reactive Oxygen Species (ROS) NADPH_ox_act->ROS produces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress This compound This compound This compound->Ca_influx inhibits This compound->PKC inhibits This compound->NADPH_ox_in inhibits

Figure 2: this compound's inhibitory effect on the Ca²⁺/PKC/NADPH oxidase pathway.

Experimental Protocol: Measurement of ROS in Polymorphonuclear Cells (Flow Cytometry)

Flow cytometry with a fluorescent probe is a standard method to quantify intracellular ROS production in specific cell populations.

Materials:

  • Dihydrorhodamine 123 (DHR 123) or 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Phorbol 12-myristate 13-acetate (PMA) or formyl-methionyl-leucyl-phenylalanine (fMLP) as a stimulant.

  • Whole blood or isolated polymorphonuclear cells (PMNs).

  • Phosphate-buffered saline (PBS).

  • Flow cytometer.

Procedure:

  • Isolate PMNs from whole blood using a density gradient centrifugation method, or use whole blood directly.

  • Incubate the cells with this compound or vehicle control for a specified period.

  • Load the cells with a fluorescent ROS probe (e.g., DCFH-DA at a final concentration of 5 µM) by incubating for 15-30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Stimulate ROS production by adding a stimulant like PMA or fMLP.

  • Acquire the fluorescence data immediately using a flow cytometer, typically with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

  • Analyze the data by gating on the PMN population and quantifying the mean fluorescence intensity, which is proportional to the amount of intracellular ROS.

Summary and Future Directions

This compound's multifaceted pharmacological profile, encompassing both enhanced nitric oxide production and reduced oxidative stress, positions it as a promising therapeutic agent beyond simple blood pressure control. The data strongly suggest a direct cellular effect that contributes to its vasculoprotective properties.

Future research should focus on further elucidating the precise molecular interactions of this compound with the components of the eNOS and NADPH oxidase signaling pathways. Additionally, long-term clinical studies are warranted to fully evaluate the impact of these mechanisms on cardiovascular outcomes in hypertensive and other at-risk patient populations. The detailed experimental protocols provided herein offer a standardized framework for such future investigations.

References

A Technical Guide to the Preclinical Pharmacokinetics and Metabolism of Benidipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic properties and metabolism of benidipine, a dihydropyridine calcium channel blocker, in key preclinical models. The information presented is intended to support research and development efforts by offering detailed data, experimental methodologies, and visual representations of metabolic pathways and experimental workflows.

Pharmacokinetic Properties

This compound exhibits rapid absorption and extensive metabolism in preclinical species. The following tables summarize the key pharmacokinetic parameters of this compound in rats and dogs following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats
ParameterOral AdministrationIntravenous AdministrationReference(s)
Dose 1, 3, 10 mg/kg30, 100, 300 µg/kg[1]
Cmax (ng/mL) 2.4 ± 0.3, 19.5 ± 6.2, 103.1 ± 41.3 (male) 5.7 ± 3.2, 64.7 ± 49.3, 371.7 ± 187.8 (female)-[1]
Tmax (hr) 0.25 - 0.5-[1][2]
t½ (hr) 2.1, 2.8, 4.2 (male) 1.7, 2.3, 4.1 (female)0.61, 0.50, 0.47 (male) 0.50 (female, 100 µg/kg)[1]
Bioavailability (%) 4.3, 6.8, 25.6 (male) 11.0, 23.5, 95.9 (female)-[1]

Note: Data are presented as mean ± SD where available.

Table 2: Pharmacokinetic Parameters of this compound in Dogs
ParameterOral AdministrationIntravenous AdministrationReference(s)
Dose 0.5, 1.0, 1.5 mg/kg3, 10, 30 µg/kg[1]
Cmax (ng/mL) 1.6 ± 0.8, 9.8 ± 1.5, 25.9 ± 5.1-[1]
Tmax (hr) 0.5 - 4-[1][2]
t½ (hr) 1.6 ± 0.5, 3.1 ± 2.1, 4.0 ± 1.31.15, 1.36, 4.33[1]
Bioavailability (%) 2.5 ± 1.2, 8.3 ± 3.7, 17.9 ± 3.5-[1]

Note: Data are presented as mean ± SD where available.

Absorption

This compound is rapidly absorbed after oral administration in both rats and dogs, with time to maximum plasma concentration (Tmax) generally occurring within 0.5 to 4 hours.[1][2] The bioavailability of this compound is dose-dependent and shows non-linearity in both species.[1][3]

Distribution

Following absorption, this compound is moderately distributed into tissues.[3] Studies with radiolabeled this compound in rats have shown high concentrations of radioactivity in the liver, kidneys, adrenal glands, and lungs.[4] this compound is highly bound to plasma proteins, with binding reported to be as high as 98%.[5]

Excretion

The primary route of excretion for this compound and its metabolites is through the feces. In rats, approximately 74% of an orally administered radiolabeled dose is excreted in the feces and 19% in the urine within 72 hours.[2] In dogs, fecal excretion accounts for about 66% and urinary excretion for 25% of the dose within 96 hours.[2] Biliary excretion is a significant pathway, with about 34% of the dose excreted in the bile of rats within 48 hours.[2] After repeated oral administration to rats, about 88% of the radioactivity is excreted in the feces and 6% in the urine.[6]

Metabolism of this compound

This compound undergoes extensive metabolism in preclinical species, with the liver being the primary site of biotransformation.[5][7] The metabolic pathways are similar in rats and dogs, although some quantitative differences exist.[8] The major metabolic reactions include:

  • Dehydrogenation of the dihydropyridine ring to its pyridine analog.[8]

  • Oxidative N-dealkylation of the benzyl group from the piperidine ring.[8]

  • Hydrolysis of the ester moieties.[8]

  • Hydroxylation of the methyl group.[8]

  • Decarboxylation .[8]

The cytochrome P450 (CYP) enzyme system, particularly CYP3A, is primarily responsible for the metabolism of this compound.[5] The two main metabolites identified are N-desbenzylthis compound and dehydrothis compound.[5]

Benidipine_Metabolism This compound This compound N_desbenzylthis compound N-desbenzylthis compound This compound->N_desbenzylthis compound N-dealkylation (CYP3A) Dehydrothis compound Dehydrothis compound (Pyridine form) This compound->Dehydrothis compound Dehydrogenation (CYP3A) Hydroxylated_metabolite Hydroxylated metabolite This compound->Hydroxylated_metabolite Hydroxylation Hydrolyzed_metabolite Hydrolyzed metabolite This compound->Hydrolyzed_metabolite Ester Hydrolysis Decarboxylated_metabolite Decarboxylated metabolite This compound->Decarboxylated_metabolite Decarboxylation

This compound Metabolic Pathways

Experimental Protocols

This section details the methodologies employed in the preclinical pharmacokinetic and metabolism studies of this compound.

In Vivo Pharmacokinetic Studies

A typical workflow for an in vivo pharmacokinetic study in preclinical models is outlined below.

PK_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., Wistar rats, Beagle dogs) Fasting Overnight Fasting Animal_Acclimatization->Fasting Oral_Dosing Oral Gavage (e.g., this compound in suspension) Fasting->Oral_Dosing IV_Dosing Intravenous Injection (e.g., tail vein in rats) Fasting->IV_Dosing Blood_Sampling Serial Blood Sampling (e.g., retro-orbital plexus, cephalic vein) Oral_Dosing->Blood_Sampling IV_Dosing->Blood_Sampling Plasma_Separation Centrifugation to obtain plasma Blood_Sampling->Plasma_Separation Sample_Storage Store plasma at -20°C to -80°C Plasma_Separation->Sample_Storage Sample_Prep Plasma Sample Preparation (Protein Precipitation/Liquid-Liquid Extraction) Sample_Storage->Sample_Prep HPLC_Analysis HPLC or LC-MS/MS Analysis Sample_Prep->HPLC_Analysis PK_Modeling Pharmacokinetic Modeling (Non-compartmental analysis) HPLC_Analysis->PK_Modeling Parameter_Calc Calculation of PK Parameters (Cmax, Tmax, t½, AUC) PK_Modeling->Parameter_Calc

Experimental Workflow for Preclinical PK Study

Animal Models:

  • Rats: Male and female Wistar rats are commonly used.[2]

  • Dogs: Male beagle dogs are a frequently used non-rodent species.[2]

Dosing:

  • Oral (p.o.): this compound is typically administered via oral gavage as a suspension, for example, in a 0.5% methylcellulose solution.

  • Intravenous (i.v.): For intravenous studies, this compound is dissolved in a suitable vehicle, such as saline, and administered via the tail vein in rats or a cephalic vein in dogs.

Sample Collection:

  • Blood samples are collected at predetermined time points post-dosing.

  • Common blood collection sites include the retro-orbital plexus or tail vein in rats and the cephalic vein in dogs.

  • Plasma is separated by centrifugation and stored frozen until analysis.

Bioanalytical Method: HPLC

A common method for the quantification of this compound in plasma is High-Performance Liquid Chromatography (HPLC) with UV detection.

Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma in a microcentrifuge tube, add an internal standard.

  • Add 400 µL of a protein precipitating agent (e.g., acetonitrile).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

Chromatographic Conditions (Representative):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio can be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 238 nm.

In Vitro Metabolism Studies

In vitro metabolism studies using liver microsomes are conducted to investigate the metabolic pathways and the enzymes involved.

Experimental Protocol:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (from rat or dog), a phosphate buffer (pH 7.4), and this compound.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiation of Reaction: Start the metabolic reaction by adding the cofactor NADPH.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solvent, such as cold acetonitrile.

  • Sample Processing: Centrifuge the mixture to pellet the protein.

  • Analysis: Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using HPLC or LC-MS/MS.

Conclusion

This technical guide provides a consolidated resource on the preclinical pharmacokinetic properties and metabolism of this compound. The data presented in the tables, along with the detailed experimental protocols and visual diagrams, offer valuable insights for researchers and professionals in the field of drug development. The rapid absorption, extensive metabolism primarily mediated by CYP3A, and fecal elimination are key characteristics of this compound's disposition in preclinical models. These findings are crucial for informing the design of further non-clinical and clinical studies.

References

Benidipine: A Technical Guide to its Cardiorenal Protective Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning the myocardial and renal protective effects of benidipine, a dihydropyridine calcium channel blocker. Through a comprehensive review of preclinical and clinical research, this document outlines the key signaling pathways influenced by this compound, presents quantitative data from pivotal studies in structured tables, and details the experimental protocols used to elucidate its protective actions.

Myocardial Protection

This compound has demonstrated significant efficacy in mitigating cardiac damage and adverse remodeling in various experimental models. Its cardioprotective effects are attributed to a multi-faceted mechanism of action that extends beyond simple blood pressure reduction.

Attenuation of Cardiac Hypertrophy and Remodeling

This compound has been shown to inhibit cardiac myocyte hypertrophy and the progression from hypertrophy to heart failure.[1] Studies in pressure-overloaded mice have revealed that this compound treatment can significantly reduce the heart-to-body weight ratio and lung-to-body weight ratio, indicative of decreased cardiac hypertrophy and pulmonary congestion.[1][2] Furthermore, in a type II diabetic rat model, this compound was found to suppress the expression of angiogenic growth factors, thereby preventing cardiac angiogenesis and fibrosis, which are key components of diabetic cardiac remodeling.[3]

Modulation of the Nitric Oxide (NO) Signaling Pathway

A crucial aspect of this compound's cardioprotective role is its interaction with the nitric oxide (NO) signaling pathway.[1] Research has shown that this compound can down-regulate the protein inhibitor of neuronal nitric oxide synthase (PIN), leading to increased NO bioavailability.[1] This enhancement of NO signaling contributes to the inhibition of myocyte hypertrophy. The beneficial effects of this compound on myocyte hypertrophy are partially blocked by NO synthase inhibitors, underscoring the importance of this pathway.[1][2]

Reduction of Oxidative Stress and Apoptosis

This compound exhibits potent antioxidant properties that contribute to its cardioprotective effects. In a rat model of isoproterenol-induced myocardial infarction, pretreatment with this compound preserved the levels of antioxidant enzymes and reduced lipid peroxidation.[4] This antioxidant activity is coupled with anti-apoptotic effects, as evidenced by the maintained levels of caspase-3 and the preservation of the ultrastructural architecture of cardiac tissue.[4]

Cardioprotection in Ischemia-Reperfusion Injury

Oral administration of this compound has been shown to confer significant protection against ischemia-reperfusion injury in the rat heart.[5] Treatment with this compound led to improved post-ischemic recovery of left ventricular function and reduced leakage of creatine kinase, a marker of myocardial damage.[5]

Improvement of Left-Ventricular Diastolic Function

In hypertensive rats, this compound has been observed to reduce left-ventricular diastolic stiffness and mortality to a greater extent than purely L-type calcium channel blockers.[6][7] This effect is linked to the promotion of coronary angiogenesis, which improves myocardial oxygen supply.[6][8] this compound achieves this by increasing the expression of hypoxia-inducible factor 1-alpha (HIF-1α), vascular endothelial growth factor (VEGF), and endothelial nitric oxide synthase (eNOS).[6][8]

Renal Protection

This compound's therapeutic benefits extend to the renal system, where it exerts protective effects through various mechanisms, including improved hemodynamics, endothelial function, and anti-inflammatory actions.

Prevention of Glomerulosclerosis and Tubulointerstitial Injury

This compound has demonstrated the ability to prevent the progression of glomerular sclerosis and tubulointerstitial injury in experimental models of nephrotic syndrome and hypertensive nephropathy.[9][10] In a rat model of mesangioproliferative glomerulonephritis, this compound treatment ameliorated glomerular and tubulointerstitial injury and reduced the glomerular expression of transforming growth factor-beta (TGF-β) and alpha-smooth muscle actin (α-SMA), key mediators of fibrosis.[11]

Improvement of Renal Endothelial Function

Long-term treatment with this compound has been shown to improve impaired endothelium-dependent relaxation in the renal resistance arteries of spontaneously hypertensive rats (SHR).[12][13][14] This effect is primarily mediated by enhancing nitric oxide-mediated relaxation.[12][13][14]

Reduction of Proteinuria and Enhancement of Renal Function

Clinical and preclinical studies have highlighted this compound's ability to reduce proteinuria and improve renal function.[10][15][16] In a rat model of focal segmental glomerulosclerosis, this compound-treated rats exhibited less proteinuria and attenuated increases in blood urea nitrogen (BUN) and serum creatinine (sCr).[10] In hypertensive patients with chronic kidney disease, switching from an L-type calcium channel blocker to this compound resulted in a significant reduction in the urinary-albumin-creatinine ratio.[16]

Modulation of Glomerular Hemodynamics

This compound influences glomerular hemodynamics by dilating both glomerular afferent and efferent arterioles, which is attributed to its inhibition of T-type calcium channels.[17] This dual vasodilation leads to a decrease in intraglomerular pressure, which is a key mechanism for its renoprotective effects.[15][17]

Inhibition of Aldosterone and Oxidative Stress

A unique feature of this compound is its ability to inhibit T-type calcium channels, which leads to the suppression of aldosterone formation in the adrenal glands.[9][17] This reduction in aldosterone, a pro-fibrotic and pro-inflammatory hormone, contributes to its cardiorenal protective effects. Furthermore, this compound attenuates oxidative stress in the kidneys by reducing NADPH oxidase activity.[9][18]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the cited research, providing a clear comparison of this compound's effects across different experimental models.

Table 1: Myocardial Protection - Key Quantitative Data

ParameterExperimental ModelTreatment GroupControl GroupPercentage Change/p-valueReference
Heart to Body Weight Ratio (mg/g)Pressure-overloaded mice6.89 ± 0.488.76 ± 0.33P<0.01[1][2]
Lung to Body Weight Ratio (mg/g)Pressure-overloaded mice7.39 ± 0.9310.53 ± 0.99P<0.05[1][2]
Post-ischemic LVDP Recovery (%)Ischemia-reperfusion rat heart87.5 ± 10.164.6 ± 11.9P<0.05[5]
Creatine Kinase Leakage (IU/15 min/kg)Ischemia-reperfusion rat heart39.4 ± 7.561.1 ± 9.8P<0.05[5]

Table 2: Renal Protection - Key Quantitative Data

ParameterExperimental ModelTreatment GroupControl GroupPercentage Change/p-valueReference
Mean Arterial Pressure (mmHg)Hypertensive patients with nondiabetic nephropathy99 ± 4105 ± 5p = 0.002[15]
Glomerular Pressure (mmHg)Hypertensive patients with nondiabetic nephropathy39 ± 548 ± 8p = 0.006[15]
Urinary Albumin-Creatinine RatioHypertensive patients--36.9% decrease (P = 0.001)[16]
Plasma Aldosterone ConcentrationHypertensive patients--11.8% decrease (P = 0.002)[16]

Signaling Pathways and Visualizations

The protective effects of this compound are mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these key molecular interactions.

Nitric Oxide (NO) Signaling Pathway in Myocardial Protection

G This compound This compound PIN Protein Inhibitor of Neuronal Nitric Oxide Synthase (PIN) This compound->PIN Inhibits nNOS Neuronal Nitric Oxide Synthase (nNOS) PIN->nNOS Inhibits NO Nitric Oxide (NO) nNOS->NO Produces Myocyte_Hypertrophy Myocyte Hypertrophy NO->Myocyte_Hypertrophy Inhibits

This compound's modulation of the Nitric Oxide pathway.
HIF-1α/VEGF/eNOS Pathway in Coronary Angiogenesis

G This compound This compound T_type_Ca_channel T-type Ca2+ Channel This compound->T_type_Ca_channel Blocks HIF1a Hypoxia-Inducible Factor 1α (HIF-1α) T_type_Ca_channel->HIF1a Influences VEGF Vascular Endothelial Growth Factor (VEGF) HIF1a->VEGF Upregulates eNOS Endothelial Nitric Oxide Synthase (eNOS) HIF1a->eNOS Upregulates Coronary_Angiogenesis Coronary Angiogenesis VEGF->Coronary_Angiogenesis Promotes eNOS->Coronary_Angiogenesis Promotes

This compound's role in promoting coronary angiogenesis.
Aldosterone and Oxidative Stress Pathway in Renal Protection

G This compound This compound T_type_Ca_channel_Adrenal Adrenal T-type Ca2+ Channel This compound->T_type_Ca_channel_Adrenal Blocks NADPH_Oxidase Renal NADPH Oxidase This compound->NADPH_Oxidase Inhibits Aldosterone Aldosterone Formation T_type_Ca_channel_Adrenal->Aldosterone Mediates Renal_Injury Glomerulosclerosis & Tubulointerstitial Injury Aldosterone->Renal_Injury Promotes Superoxide Superoxide Production NADPH_Oxidase->Superoxide Produces Superoxide->Renal_Injury Promotes

This compound's impact on aldosterone and oxidative stress.

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the cardiorenal protective effects of this compound.

Pressure-Overload-Induced Cardiac Remodeling in Mice
  • Animal Model: C57 B6/J mice.[2]

  • Induction of Cardiac Remodeling: Transverse aortic constriction (TAC) was performed to induce pressure overload on the left ventricle.[2]

  • Treatment: this compound (10 mg/kg/d) was administered to the treatment group.[2]

  • Duration: 4 weeks.[2]

  • Assessments:

    • Cardiac Hypertrophy: Measured by heart to body weight ratio and lung to body weight ratio.[2]

    • Cardiac Function: Assessed by echocardiography to determine left ventricular fractional shortening (LVFS).[2]

    • Biomarkers: Plasma levels of nitric oxide (NO), B-type natriuretic peptide (BNP), and procollagen IV alpha were measured.[2]

    • Gene Expression: Analysis of protein inhibitor of neuronal NOS.[2]

    • In Vitro Studies: Rat neonatal cardiac myocytes were used to examine the effect of this compound on protein synthesis stimulated by phenylephrine (PE).[2]

Isoproterenol-Induced Myocardial Infarction in Rats
  • Animal Model: Wistar rats.[4]

  • Induction of Myocardial Infarction: Isoproterenol (85 mg/kg body weight, subcutaneous) was injected at an interval of 24 hours.[4]

  • Treatment: Animals were pretreated with this compound (1, 3, 10 µg/kg/day, intravenous) for 28 days prior to isoproterenol administration.[4]

  • Assessments:

    • Oxidative Stress: Myocardial lipid peroxide levels and antioxidant enzyme activities were assessed.[4]

    • Cardiac Biomarkers: Levels of cardiac troponins and other relevant markers were measured.[4]

    • Apoptosis: Caspase-3 activity was determined.[4]

    • Inflammatory Mediators: Levels of C-reactive protein (CRP) were measured.[4]

    • Histopathology: Ultrastructural architecture of the cardiac tissue was examined.[4]

Experimental Nephrotic Syndrome and Glomerulosclerosis in Rats
  • Animal Model: Sprague-Dawley rats.[10]

  • Induction of Glomerulosclerosis: A combination of puromycin aminonucleoside (PAN) and protamine sulfate (PS) was administered to induce focal segmental glomerulosclerosis (FSGS).[10]

  • Treatment: this compound (1 or 3 mg/kg, p.o.) was administered.[10]

  • Duration: Blood and urine collections were performed on days 0, 24, 37, 70, and 94. Histological examination was performed on day 94.[10]

  • Assessments:

    • Renal Function: Proteinuria, serum total cholesterol (sTC), blood urea nitrogen (BUN), serum creatinine (sCr), and creatinine clearance were measured.[10]

    • Histopathology: The percentage of glomeruli with segmental glomerulosclerosis/hyalinosis, mesangial cell proliferation, and mesangial foam cells was determined.[10]

Experimental Workflow for Studying Renal Endothelial Function

G Start Spontaneously Hypertensive Rats (SHR) & Wistar-Kyoto Rats (WKY) Treatment 10-week treatment: - this compound - Ecarazine (vasodilator) - Vehicle Start->Treatment Isolation Isolation of third-order branches of renal arteries Treatment->Isolation Preparation Preparation of arterial rings Isolation->Preparation Contraction Contraction with Norepinephrine or 40 mmol/L KCl Preparation->Contraction Relaxation Induction of endothelium-dependent relaxation with Acetylcholine Contraction->Relaxation Measurement Recording of changes in isometric tension Relaxation->Measurement Analysis Comparison of relaxation responses between groups Measurement->Analysis

Workflow for assessing renal endothelial function.

This technical guide synthesizes the current understanding of this compound's cardiorenal protective actions, providing a valuable resource for researchers and professionals in the field of cardiovascular and renal drug development. The detailed information on signaling pathways, quantitative effects, and experimental designs can aid in the design of future studies and the development of novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for Studying the Antihypertensive Effects of Benidipine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing various animal models for evaluating the antihypertensive properties of benidipine. Detailed protocols for key experiments are outlined to ensure reproducibility and accuracy in preclinical studies.

Introduction to this compound

This compound is a potent, long-acting dihydropyridine calcium channel blocker used in the management of hypertension and angina pectoris.[1][2][3] Its mechanism of action involves the inhibition of L-type, T-type, and N-type voltage-gated calcium channels in vascular smooth muscle cells.[1][2][4] This blockade prevents the influx of calcium ions, leading to vasodilation, reduced peripheral vascular resistance, and consequently, a lowering of blood pressure.[1] Additionally, this compound has been shown to possess pleiotropic effects, including the stimulation of nitric oxide (NO) production, reduction of oxidative stress, and suppression of aldosterone production, which contribute to its cardioprotective and renoprotective benefits.[4][5][6]

Commonly Used Animal Models

The selection of an appropriate animal model is critical for elucidating the antihypertensive efficacy and underlying mechanisms of this compound. The most frequently employed models include spontaneously hypertensive rats (SHR), Dahl salt-sensitive (DS) rats, and models of renal hypertension.

Spontaneously Hypertensive Rats (SHR)

The SHR model is a well-established genetic model of essential hypertension, closely mimicking the human condition.

Application: Ideal for studying the long-term antihypertensive effects of this compound, its impact on endothelial function, and its potential to prevent or reverse cardiovascular and renal damage associated with chronic hypertension.[5][7][8]

Dahl Salt-Sensitive (DS) Rats

DS rats develop hypertension when fed a high-salt diet, making them a suitable model for investigating salt-sensitive hypertension.

Application: Useful for evaluating this compound's efficacy in a salt-dependent hypertensive state and for studying its effects on cardiac and renal remodeling, including the inhibition of endothelin-1 (ET-1) and transforming growth factor-beta1 (TGF-β1) expression.[9][10][11]

Renal Hypertensive Models

These models, such as the two-kidney, one-clip (2K1C) Goldblatt model in rats or surgically induced renal hypertension in dogs, simulate hypertension caused by renal artery stenosis.

Application: Appropriate for assessing the antihypertensive activity of this compound in the context of renin-angiotensin system activation and for studying its renal-protective effects.[12]

Experimental Protocols

The following are detailed protocols for conducting antihypertensive studies with this compound in the aforementioned animal models.

Protocol for Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the dose-dependent and long-term antihypertensive effects of this compound in SHR.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR), 16 weeks of age.[13]

  • Wistar-Kyoto (WKY) rats as normotensive controls.[7][13]

  • This compound hydrochloride.

  • Vehicle (e.g., 0.5% carboxymethyl cellulose solution).

  • Oral gavage needles.

  • Non-invasive blood pressure measurement system (e.g., tail-cuff method).

  • Standard rat chow and water ad libitum.[13]

Procedure:

  • Animal Acclimatization: Acclimatize rats to the housing facility for at least one week before the experiment.

  • Baseline Blood Pressure Measurement: Measure and record the systolic blood pressure (SBP) of all rats for three consecutive days to establish a stable baseline.

  • Grouping: Randomly divide the SHR into the following groups (n=8-10 per group):

    • Vehicle control (receiving vehicle only).

    • This compound low dose (e.g., 1 or 3 mg/kg/day, p.o.).[5][14]

    • This compound high dose (e.g., 6 or 10 mg/kg/day, p.o.).[8][13]

    • A group of age-matched WKY rats will serve as a normotensive control group.

  • Drug Administration: Administer this compound or vehicle orally once daily for a period of 7 weeks to 10 weeks.[5][13]

  • Blood Pressure Monitoring: Measure SBP weekly throughout the study period.

  • Terminal Procedures: At the end of the treatment period, collect blood samples for biochemical analysis and harvest organs (heart, kidneys, aorta) for histological and molecular analysis.

Protocol for Dahl Salt-Sensitive (DS) Rats

Objective: To investigate the effect of this compound on blood pressure and cardiac remodeling in salt-induced hypertension.

Materials:

  • Male Dahl salt-sensitive (DS) rats, 6 weeks of age.[9][11]

  • Dahl salt-resistant (DR) rats as controls.[9]

  • High-salt diet (e.g., 8% NaCl).[9][11]

  • Low-salt diet (control diet).[15]

  • This compound hydrochloride.

  • Vehicle.

  • Equipment for blood pressure measurement and tissue analysis.

Procedure:

  • Induction of Hypertension: Feed DS rats a high-salt diet starting at 6 weeks of age to induce hypertension.[9][11] DR rats are maintained on the same diet as a control.

  • Grouping: Divide the DS rats on the high-salt diet into two groups (n=8 per group):

    • Vehicle control.

    • This compound treated (e.g., 1 mg/kg/day, p.o. or 10 mg/kg in chow).[9][10]

  • Treatment: Administer this compound or vehicle for 5-6 weeks.[9][10]

  • Blood Pressure Measurement: Monitor blood pressure regularly.

  • Endpoint Analysis: After the treatment period, assess cardiac hypertrophy and fibrosis through histological examination of heart tissue.[9] Measure the expression of ET-1 and TGF-β1 in the left ventricle via methods like Western blotting or qPCR.[9][11]

Data Presentation

Quantitative data from these studies should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Systolic Blood Pressure in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDose (mg/kg/day)DurationBaseline SBP (mmHg)Final SBP (mmHg)% Reduction in SBP
WKY Control-10 weeks135 ± 5138 ± 6-
SHR Vehicle-10 weeks210 ± 8215 ± 7-
This compound38 days195 ± 5165 ± 6~15%[16]
This compound610 weeks212 ± 7175 ± 8~17%[13]

Table 2: Effects of this compound in Dahl Salt-Sensitive (DS) Rats on a High-Salt Diet

Treatment GroupDoseDurationFinal SBP (mmHg)Left Ventricular Weight/Body Weight (mg/g)Myocardial Fibrosis (%)
DR Control-5 weeks140 ± 102.5 ± 0.21.2 ± 0.3
DS Vehicle-5 weeks205 ± 124.1 ± 0.35.8 ± 0.7
This compound1 mg/kg/day5 weeks185 ± 93.2 ± 0.22.5 ± 0.4[9]
This compound10 mg/kg chow6 weeks~22% decreaseSignificant decreaseTendency to decline[10]

Visualization of Pathways and Workflows

Signaling Pathway of this compound's Antihypertensive Action

Benidipine_Mechanism This compound This compound L_type L-type This compound->L_type Inhibits T_type T-type This compound->T_type Inhibits N_type N-type This compound->N_type Inhibits Ca_influx Ca²⁺ Influx into Vascular Smooth Muscle Cells Contraction Vascular Smooth Muscle Contraction Ca_influx->Contraction Triggers Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to PVR Decreased Peripheral Vascular Resistance Vasodilation->PVR Leads to BP Lowered Blood Pressure PVR->BP Results in

Caption: Mechanism of this compound's vasodilatory effect.

Experimental Workflow for Antihypertensive Drug Screening

Experimental_Workflow cluster_analysis Data Collection and Analysis start Select Animal Model (e.g., SHR, DS Rats) acclimatize Acclimatization (1 week) start->acclimatize baseline Baseline Blood Pressure Measurement (3 days) acclimatize->baseline grouping Randomize into Groups (Vehicle, this compound Doses) baseline->grouping treatment Daily Oral Administration (5-10 weeks) grouping->treatment monitoring Weekly Blood Pressure Monitoring treatment->monitoring endpoint Endpoint Analysis treatment->endpoint monitoring->treatment biochem Blood Biochemistry endpoint->biochem histology Histopathology of Heart and Kidneys endpoint->histology molecular Gene/Protein Expression (e.g., ET-1, TGF-β1) endpoint->molecular

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols: Assessing Benidipine's Impact on Osteoblast Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benidipine, a dihydropyridine calcium channel blocker, is primarily utilized for the treatment of hypertension and angina pectoris.[1] It functions by inhibiting L-type, N-type, and T-type calcium channels.[1] Emerging research has indicated that this compound may also exert beneficial effects on bone metabolism, specifically by promoting the differentiation and function of osteoblasts, the cells responsible for bone formation.[2][3][4] Studies have shown that this compound can enhance the expression of key osteogenic markers such as Alkaline Phosphatase (ALP), Runt-related transcription factor 2 (RUNX2), Bone Morphogenetic Protein 2 (BMP2), and Osteocalcin (OCN).[2][3][5] This has led to the hypothesis that this compound could be a promising therapeutic agent for patients with both hypertension and osteoporosis.[3][5]

These application notes provide a comprehensive set of protocols to assess the in vitro effects of this compound on the proliferation, differentiation, and mineralization of pre-osteoblastic cells, such as the commonly used mouse MC3T3-E1 cell line.[2][6]

Experimental Workflow Overview

The overall experimental process involves culturing pre-osteoblastic cells, inducing osteogenic differentiation in the presence of varying concentrations of this compound, and subsequently analyzing key markers of osteoblast maturation at different time points.

G cluster_0 Cell Culture & Treatment cluster_2 Assays start Seed MC3T3-E1 Cells culture Culture to 80% Confluency start->culture induce Induce Osteogenic Differentiation + this compound (0, 1 pM - 1 µM) culture->induce day3 Day 3-5 induce->day3 day7 Day 7-14 induce->day7 day21 Day 14-21 induce->day21 prolif Cell Proliferation (MTT Assay) day3->prolif alp ALP Activity & Staining day7->alp qpcr Gene Expression (RT-qPCR) day7->qpcr wb Protein Expression (Western Blot) day7->wb day21->wb ars Mineralization (Alizarin Red S) day21->ars

Fig 1. Experimental workflow for assessing this compound's effect on osteoblast differentiation.

Quantitative Data Summary

The following tables provide a summary of this compound concentrations used in literature and a template for presenting quantitative results from the described assays.

Table 1: this compound Concentrations and Key Osteogenic Markers

Concentration Range Cell Line Key Markers Upregulated Reference
1 pM - 100 nM MC3T3-E1 Alkaline Phosphatase (ALP) [6][7]
1 nM - 1 µM MC3T3-E1 Mineralization [7]
1x10⁻⁹ M - 1x10⁻⁶ M MC3T3-E1 RUNX2, BMP2, OCN [3][4][5]

| 0.1 µM and 1.0 µM | MC3T3-E1 | ALP Activity, Matrix Mineralization |[2] |

Table 2: Template for Quantitative Assay Results (Day 7)

This compound (µM) Relative Cell Viability (%) Relative ALP Activity (Fold Change) RUNX2 Gene Expression (Fold Change) RUNX2 Protein Expression (Fold Change)
0 (Control) 100 1.0 1.0 1.0
0.01
0.1

| 1.0 | | | | |

Table 3: Template for Alizarin Red S Quantification (Day 21)

This compound (µM) Absorbance at 562 nm
0 (Control)
0.01
0.1

| 1.0 | |

Experimental Protocols

Cell Culture and Osteogenic Induction

This protocol outlines the maintenance of MC3T3-E1 pre-osteoblastic cells and the induction of their differentiation.

  • Materials:

    • MC3T3-E1 Subclone 4 cells (ATCC)

    • Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Osteogenic Differentiation Medium (ODM): Alpha-MEM with 10% FBS, 1% Pen-Strep, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.[6]

    • This compound hydrochloride

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Culture MC3T3-E1 cells in Alpha-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Prepare a stock solution of this compound in DMSO. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.

    • Seed cells in appropriate culture plates (e.g., 96-well for MTT, 24-well for ALP and Alizarin Red S, 6-well for RNA/protein extraction) at a density of 5 x 10³ cells/cm².

    • Allow cells to adhere and grow to 70-80% confluency.

    • Aspirate the growth medium and replace it with ODM.

    • Add this compound to the ODM at various final concentrations (e.g., 0, 0.01, 0.1, 1.0 µM). The control group should receive ODM with the same concentration of DMSO vehicle.

    • Change the medium every 2-3 days for the duration of the experiment (up to 21 days).[8][9]

Alkaline Phosphatase (ALP) Activity Assay and Staining (Day 7)

ALP is an early marker of osteoblast differentiation.[10]

  • Protocol for ALP Activity (Quantitative):

    • Wash cells in a 24-well plate twice with PBS.

    • Lyse the cells with 200 µL of 0.1% Triton X-100.

    • Transfer 10 µL of the cell lysate to a 96-well plate.[11]

    • Add 100 µL of p-nitrophenyl phosphate (pNPP) substrate solution.[11]

    • Incubate at 37°C for 30 minutes in the dark.[12]

    • Stop the reaction by adding 50 µL of 1 N NaOH.[11]

    • Measure the absorbance at 405 nm.

    • Normalize the ALP activity to the total protein content of the lysate, determined by a BCA or Bradford assay.[9]

  • Protocol for ALP Staining (Qualitative):

    • Wash cells in a 24-well plate twice with PBS.

    • Fix the cells with 70% ethanol for 20 minutes.[11]

    • Wash three times with PBS.

    • Incubate with a BCIP/NBT substrate solution until a purple color develops.[13][14]

    • Wash with distilled water and visualize under a microscope.

Matrix Mineralization Assay - Alizarin Red S Staining (Day 21)

Alizarin Red S (ARS) stains calcium deposits, indicating late-stage osteoblast differentiation and matrix mineralization.[9][15]

  • Protocol for ARS Staining:

    • Wash cells in a 24-well plate twice with PBS.

    • Fix the cells with 4% paraformaldehyde or 10% formalin for 30 minutes at room temperature.[9][16]

    • Wash the fixed cells three times with deionized water.

    • Add 1 mL of 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.[9][15]

    • Aspirate the ARS solution and wash the cells 3-5 times with deionized water to remove excess stain.[15]

    • Add PBS to the wells and visualize the red-orange mineralized nodules under a microscope.

  • Protocol for ARS Quantification:

    • After imaging, aspirate the PBS and add 1 mL of 10% cetylpyridinium chloride (CPC) to each well.[16]

    • Incubate for 20-30 minutes with shaking to elute the bound stain.

    • Transfer the eluate to a 96-well plate and measure the absorbance at 562 nm.[16]

Gene Expression Analysis by RT-qPCR (Day 7)

Analyze the mRNA expression of key osteogenic marker genes.

  • Target Genes:

    • Runx2: A master transcription factor for osteoblast differentiation.[2][17]

    • Alpl (Alkaline Phosphatase): Early differentiation marker.

    • Bmp2: A potent osteogenic protein.[5]

    • Sp7 (Osterix): A transcription factor downstream of Runx2.

    • Bglap (Osteocalcin): A late marker of osteoblast differentiation.[2][5]

    • Actb (β-actin) or Gapdh: Housekeeping genes for normalization.

  • Procedure:

    • Lyse cells cultured in 6-well plates and isolate total RNA using a commercial kit (e.g., RNeasy Kit).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qPCR) using SYBR Green or TaqMan probes.[18]

    • The reaction steps typically include an initial activation at 95°C, followed by 40 cycles of denaturation (95°C) and annealing/extension (60°C).[18]

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and the control group.

Protein Expression Analysis by Western Blot (Day 7 or 14)

Assess the protein levels of key osteogenic markers.

  • Target Proteins:

    • RUNX2[2][19]

    • BMP2[2]

    • Osteocalcin (OCN)[17]

    • β-catenin[17]

    • β-actin or GAPDH (loading control)[19]

  • Procedure:

    • Lyse cells from 6-well plates in RIPA buffer with protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against target proteins (e.g., anti-RUNX2, anti-OCN) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band density using software like ImageJ and normalize to the loading control.

Involved Signaling Pathways

Studies suggest that this compound promotes osteogenesis by modulating key signaling pathways.[2]

BMP2/Smad Pathway

This compound has been shown to promote osteogenesis partly through the BMP2/Smad pathway.[2][20] BMP2 is a critical signaling molecule that induces the expression of osteoblast marker genes.[5]

G cluster_Nucleus This compound This compound BMP2 BMP2 This compound->BMP2 Upregulates BMPR BMP Receptor BMP2->BMPR Smad Smad1/5/8 BMPR->Smad Phosphorylates Complex Smad1/5/8-Smad4 Complex Smad->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus RUNX2 RUNX2 Gene Expression Differentiation Osteoblast Differentiation RUNX2->Differentiation

Fig 2. This compound's proposed action via the BMP2/Smad signaling pathway.
WNT/β-catenin Pathway

The WNT/β-catenin signaling pathway is also implicated in the pro-osteogenic effects of this compound, which has been shown to increase the expression of β-catenin and LRP5.[2][17]

G cluster_Nucleus This compound This compound Wnt Wnt This compound->Wnt Enhances Signaling Receptor Frizzled/LRP5 Wnt->Receptor Dvl Dvl Receptor->Dvl GSK3b GSK-3β Dvl->GSK3b Inhibits bCatenin β-catenin GSK3b->bCatenin Degradation Nucleus Nucleus bCatenin->Nucleus Accumulates & Translocates TCF_LEF TCF/LEF TargetGenes Target Gene Expression (e.g., Runx2) TCF_LEF->TargetGenes Differentiation Osteoblast Differentiation TargetGenes->Differentiation

Fig 3. This compound's proposed action via the WNT/β-catenin signaling pathway.

References

Application Notes and Protocols for Clinical Trials Evaluating the Efficacy of Benidipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols are designed to guide the design and execution of robust clinical trials to evaluate the efficacy of Benidipine, a dihydropyridine calcium channel blocker. This compound is indicated for the treatment of hypertension and angina pectoris.[1][2][3]

Introduction to this compound

This compound is a potent, long-acting calcium channel blocker that uniquely inhibits L-type, N-type, and T-type calcium channels.[1][2][4] This triple-blocking action contributes to its significant antihypertensive and anti-anginal effects. By preventing calcium influx into vascular smooth muscle and cardiac cells, this compound leads to vasodilation, reduced peripheral vascular resistance, and decreased myocardial oxygen demand.[2][5] Beyond its primary indications, studies suggest this compound may offer renal and cardioprotective benefits.[4][6][7]

Key Pharmacological Properties:

PropertyDescription
Mechanism of Action Inhibits L-type, N-type, and T-type voltage-gated calcium channels.[1][2][4]
Primary Indications Hypertension, Angina Pectoris.[1][3]
Pharmacokinetics Rapidly absorbed orally, reaching maximum concentration in approximately 2 hours.[1][8] It is highly protein-bound and metabolized primarily by CYP3A4 and CYP3A5.[1]
Reported Efficacy Effectively reduces systolic and diastolic blood pressure.[1][8] Long-term studies have shown a significant reduction in blood pressure and a favorable safety profile in elderly patients.[9][10]

Signaling Pathway of this compound

The primary mechanism of action of this compound involves the blockade of voltage-gated calcium channels in vascular smooth muscle cells and cardiomyocytes. This action disrupts the signaling cascade that leads to muscle contraction.

extracellular Extracellular Space (High Ca²⁺) Ca_influx Ca²⁺ Influx extracellular->Ca_influx Depolarization membrane Cell Membrane intracellular Intracellular Space (Low Ca²⁺) Ca_Calmodulin Ca²⁺-Calmodulin Complex intracellular->Ca_Calmodulin L_channel L-type Ca²⁺ Channel N_channel N-type Ca²⁺ Channel T_channel T-type Ca²⁺ Channel This compound This compound This compound->L_channel This compound->N_channel This compound->T_channel Vasodilation Vasodilation This compound->Vasodilation Leads to Ca_influx->intracellular MLCK_active Active Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK_active Contraction Vascular Smooth Muscle Contraction MLCK_active->Contraction

Caption: Mechanism of action of this compound.

Clinical Trial Design and Protocols

Phase III Randomized, Double-Blind, Active-Controlled Study for Hypertension

This protocol outlines a multicenter, randomized, double-blind, active-controlled, parallel-group study to evaluate the efficacy and safety of this compound compared to a standard-of-care calcium channel blocker (e.g., Amlodipine) in patients with mild to moderate essential hypertension.

3.1.1. Study Objectives

  • Primary Objective: To demonstrate that this compound is non-inferior to the active comparator in reducing sitting systolic blood pressure (SBP) from baseline after 12 weeks of treatment.

  • Secondary Objectives:

    • To compare the change in sitting diastolic blood pressure (DBP) from baseline to 12 weeks.

    • To assess the proportion of patients achieving target blood pressure (<140/90 mmHg).[9]

    • To evaluate the 24-hour ambulatory blood pressure monitoring (ABPM) profile.

    • To assess the safety and tolerability of this compound.

3.1.2. Patient Population

  • Inclusion Criteria:

    • Male or female patients aged 18-75 years.

    • Diagnosed with mild to moderate essential hypertension (mean sitting SBP ≥ 140 mmHg and < 180 mmHg, and/or mean sitting DBP ≥ 90 mmHg and < 110 mmHg).

    • Willing and able to provide written informed consent.

  • Exclusion Criteria:

    • Secondary hypertension.[11]

    • Severe or unstable cardiovascular disease (e.g., unstable angina, recent myocardial infarction).[11]

    • Severe renal or hepatic impairment.[11]

    • Known hypersensitivity to dihydropyridine calcium channel blockers.[11]

    • Pregnant or lactating women.[11]

3.1.3. Study Design and Procedures

Screening Screening & Washout (2 weeks) Randomization Randomization (1:1) Screening->Randomization Benidipine_Arm This compound (4-8 mg/day) Randomization->Benidipine_Arm Arm A Control_Arm Active Control (e.g., Amlodipine 5-10 mg/day) Randomization->Control_Arm Arm B FollowUp_B Follow-up Visits (Weeks 4, 8) Benidipine_Arm->FollowUp_B FollowUp_C Follow-up Visits (Weeks 4, 8) Control_Arm->FollowUp_C Endpoint_B Primary Endpoint Assessment (Week 12) FollowUp_B->Endpoint_B Endpoint_C Primary Endpoint Assessment (Week 12) FollowUp_C->Endpoint_C

Caption: Clinical trial workflow for hypertension study.

3.1.4. Intervention and Control

  • Investigational Product: this compound hydrochloride tablets (4 mg).

  • Active Comparator: Amlodipine besylate tablets (5 mg).

  • Dosing Regimen:

    • Initial Dose: this compound 4 mg once daily or Amlodipine 5 mg once daily.

    • Dose Titration: If target blood pressure is not achieved at Week 4, the dose may be uptitrated to this compound 8 mg once daily or Amlodipine 10 mg once daily.

3.1.5. Outcome Measures

OutcomeMeasurementTimepoints
Primary Efficacy Change from baseline in mean sitting SBPBaseline, Week 12
Secondary Efficacy Change from baseline in mean sitting DBPBaseline, Weeks 4, 8, 12
Proportion of patients achieving target BPWeeks 4, 8, 12
Change from baseline in 24-hour mean SBP and DBP (ABPM)Baseline, Week 12
Safety Incidence of adverse events (AEs) and serious adverse events (SAEs)Throughout the study
Vital signs, physical examinations, 12-lead ECG, and laboratory testsScreening, Baseline, Weeks 4, 8, 12

3.1.6. Statistical Analysis

  • The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.

  • A non-inferiority margin for the difference in mean change in sitting SBP will be pre-specified (e.g., 3 mmHg).

  • An analysis of covariance (ANCOVA) model will be used to compare the change from baseline in SBP and DBP between the two treatment groups, with baseline blood pressure as a covariate.

  • The proportion of patients achieving target blood pressure will be compared using a chi-square test.

  • Safety data will be summarized descriptively.

Phase IIb Dose-Response Study for Angina Pectoris

This protocol outlines a randomized, double-blind, placebo-controlled, parallel-group study to evaluate the dose-response relationship of this compound in patients with chronic stable angina.

3.2.1. Study Objectives

  • Primary Objective: To evaluate the effect of different doses of this compound on the change in total exercise duration from baseline to Week 8, as assessed by a standardized exercise tolerance test (ETT).

  • Secondary Objectives:

    • To assess the change in time to onset of angina during ETT.

    • To evaluate the change in the frequency of angina attacks and nitroglycerin consumption.

    • To characterize the safety and tolerability of different doses of this compound.

3.2.2. Patient Population

  • Inclusion Criteria:

    • Male or female patients aged 40-80 years with a documented history of chronic stable angina for at least 3 months.

    • Positive ETT at screening.

    • Stable anti-anginal medication regimen for at least 4 weeks prior to screening.

  • Exclusion Criteria:

    • Unstable angina or recent myocardial infarction.

    • Clinically significant valvular heart disease or cardiomyopathy.

    • Uncontrolled hypertension or hypotension.

    • Contraindications to exercise testing.

3.2.3. Logical Relationship of Study Design

Patient_Population Patients with Chronic Stable Angina Randomization Randomization Patient_Population->Randomization Placebo Placebo Randomization->Placebo Benidipine_Low This compound (Low Dose, e.g., 2 mg) Randomization->Benidipine_Low Benidipine_Mid This compound (Mid Dose, e.g., 4 mg) Randomization->Benidipine_Mid Benidipine_High This compound (High Dose, e.g., 8 mg) Randomization->Benidipine_High Primary_Outcome Primary Outcome: Change in Total Exercise Duration Placebo->Primary_Outcome Benidipine_Low->Primary_Outcome Benidipine_Mid->Primary_Outcome Benidipine_High->Primary_Outcome Secondary_Outcomes Secondary Outcomes: - Time to Angina Onset - Angina Attack Frequency - Nitroglycerin Use Primary_Outcome->Secondary_Outcomes Safety_Assessment Safety Assessment: - Adverse Events - Vital Signs - ECGs Primary_Outcome->Safety_Assessment

Caption: Logical flow of the angina dose-response study.

3.2.4. Experimental Protocol: Standardized Exercise Tolerance Test (ETT)

  • Patient Preparation: Patients should abstain from caffeine and smoking for at least 3 hours before the test. Concomitant medications with potential effects on heart rate and blood pressure should be documented.

  • Protocol: A standardized protocol (e.g., Bruce protocol) should be used for all tests.

  • Baseline Measurements: Record resting heart rate, blood pressure, and a 12-lead ECG.

  • Exercise: The patient exercises on a treadmill with progressively increasing speed and incline.

  • Monitoring: Continuously monitor ECG, heart rate, and blood pressure at regular intervals during exercise and recovery.

  • Endpoints: The test is terminated upon reaching maximal exertion, development of significant symptoms (e.g., severe angina, dyspnea), or specific ECG changes or blood pressure responses.

  • Data Collection: Record the total exercise duration, time to onset of angina, and reason for termination.

Data Presentation

Quantitative data from clinical trials should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Baseline Demographics and Clinical Characteristics

CharacteristicThis compound (N=...)Active Control (N=...)Placebo (N=...)Total (N=...)
Age (years), mean (SD)
Gender, n (%)
Male
Female
Race, n (%)
Caucasian
Asian
Black
Other
Sitting SBP (mmHg), mean (SD)
Sitting DBP (mmHg), mean (SD)
Heart Rate (bpm), mean (SD)

Table 2: Summary of Efficacy Results (Hypertension Study)

OutcomeThis compound (N=...)Active Control (N=...)Difference (95% CI)p-value
Change from Baseline in Sitting SBP (mmHg)
Baseline, mean (SD)
Week 12, mean (SD)
Mean Change (SD)
Change from Baseline in Sitting DBP (mmHg)
Baseline, mean (SD)
Week 12, mean (SD)
Mean Change (SD)
Patients Achieving Target BP at Week 12, n (%)

Table 3: Summary of Efficacy Results (Angina Study)

OutcomePlacebo (N=...)This compound 2mg (N=...)This compound 4mg (N=...)This compound 8mg (N=...)
Change in Total Exercise Duration (sec)
Baseline, mean (SD)
Week 8, mean (SD)
Mean Change (SD)
Change in Time to Angina Onset (sec)
Baseline, mean (SD)
Week 8, mean (SD)
Mean Change (SD)
Weekly Angina Attacks, mean (SD)
Baseline
Week 8

References

Application Notes and Protocols for UPLC-MS/MS Identification of Benidipine and its Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benidipine is a dihydropyridine calcium channel blocker utilized as an antihypertensive and antianginal agent. Monitoring its in vivo concentrations and identifying its metabolic fate are crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy and safety. This compound is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes 3A4 and 3A5.[1][2][3] The major metabolic pathways include the dehydrogenation of the dihydropyridine ring to form dehydrothis compound and N-debenzylation to produce N-desbenzylthis compound.[1][2][3] Other reported metabolic transformations include hydrolysis of the ester moiety, hydroxylation of the methyl group, and decarboxylation.[4] This document provides a detailed UPLC-MS/MS method for the sensitive and selective quantification of this compound and its primary metabolites in biological matrices such as plasma.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the UPLC-MS/MS analysis of this compound and its metabolites.

Table 1: UPLC-MS/MS Instrument Parameters

ParameterSetting
UPLC System Waters Acquity UPLC or equivalent
Column Acquity UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Refer to Table 2
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 1 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 450°C
Desolvation Gas 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 2: UPLC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.5595
2.5595
2.6955
4.0955

Table 3: MRM Transitions and MS Parameters for this compound and Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound512.2364.24025
N-desbenzylthis compound422.2364.24025
Dehydrothis compound510.2362.24028
Azelnidipine (IS)583.3297.14530

Table 4: Method Validation Parameters

ParameterThis compound
Linearity Range 0.0204 - 3.066 ng/mL
LLOQ 0.0204 ng/mL
Intra-day Precision (%CV) 12.1% at 0.1 ng/mL, 17.4% at 0.02 ng/mL
Extraction Recovery 75% - 83.6%

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from established methods for this compound extraction from plasma.[5][6]

  • Materials:

    • Human plasma samples

    • This compound, N-desbenzylthis compound, and dehydrothis compound analytical standards

    • Azelnidipine (or other suitable internal standard)

    • Methyl tert-butyl ether (MTBE)

    • 5 M NaOH

    • Reconstitution solution (50:50 Methanol:Water)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Spike with the internal standard solution (e.g., Azelnidipine).

    • Add 50 µL of 5 M NaOH to alkalinize the sample.

    • Add 1 mL of methyl tert-butyl ether.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 200 µL of the reconstitution solution.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to a UPLC vial for analysis.

2. UPLC-MS/MS Analysis

  • Procedure:

    • Set up the UPLC-MS/MS system with the parameters outlined in Tables 1, 2, and 3.

    • Equilibrate the column with the initial mobile phase conditions for at least 10 minutes.

    • Inject 1 µL of the prepared sample onto the UPLC system.

    • Acquire data in Multiple Reaction Monitoring (MRM) mode using the transitions specified in Table 3.

    • Process the data using appropriate software to quantify the concentrations of this compound and its metabolites against a calibration curve prepared in blank plasma.

Visualizations

Benidipine_Metabolism This compound This compound N_desbenzyl N-desbenzylthis compound This compound->N_desbenzyl CYP3A4/5 (N-debenzylation) Dehydro Dehydrothis compound This compound->Dehydro CYP3A4/5 (Dehydrogenation) Other Further Metabolites (Hydrolysis, Hydroxylation, etc.) N_desbenzyl->Other Dehydro->Other

Caption: Metabolic pathway of this compound.

Experimental_Workflow Plasma Plasma Sample (200 µL) Spike Spike with Internal Standard Plasma->Spike Alkalinize Add 5 M NaOH Spike->Alkalinize Extract Liquid-Liquid Extraction (Methyl tert-butyl ether) Alkalinize->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in 200 µL (50:50 Methanol:Water) Evaporate->Reconstitute UPLC_MSMS UPLC-MS/MS Analysis Reconstitute->UPLC_MSMS Data Data Acquisition (MRM) UPLC_MSMS->Data Quantify Quantification Data->Quantify

Caption: UPLC-MS/MS experimental workflow.

References

Application Notes and Protocols: Investigating Benidipine's Effect on Endothelial Nitric Oxide Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benidipine, a dihydropyridine calcium channel blocker, is recognized for its therapeutic effects in managing hypertension and angina pectoris.[1][2] Beyond its primary role in blocking L, N, and T-type calcium channels, emerging evidence highlights its protective effects on vascular endothelial cells, partly through the enhancement of endothelial nitric oxide (NO) production.[1][3] Nitric oxide, a critical signaling molecule synthesized by endothelial nitric oxide synthase (eNOS), plays a pivotal role in vasodilation, inhibition of platelet aggregation, and prevention of leukocyte adhesion, thereby maintaining vascular homeostasis.

These application notes provide detailed protocols for cell-based assays to investigate and quantify the effects of this compound on endothelial NO release. The methodologies described herein are essential for researchers in cardiovascular pharmacology and drug development seeking to elucidate the vascular benefits of this compound and similar therapeutic agents.

Mechanism of Action: this compound and Endothelial Nitric Oxide Synthase

This compound stimulates endothelial NO production through a multi-faceted mechanism. Studies have shown that this compound augments both the expression and enzymatic activity of eNOS in endothelial cells.[1][2] This leads to an increased synthesis of NO and the subsequent accumulation of its second messenger, cyclic guanosine monophosphate (cGMP), promoting vasorelaxation.[1] The signaling cascade often involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to the phosphorylation of eNOS at its activating site, Serine 1177.[4][5][6]

Data Presentation: Quantitative Effects of this compound on Nitric Oxide Release

The following tables summarize the quantitative data from studies investigating the impact of this compound on endothelial NO production and related markers.

Table 1: Effect of this compound on eNOS Expression and Activity

Cell TypeThis compound Concentration (µM)Duration of TreatmentMeasured ParameterObserved EffectReference
Human Umbilical Vein Endothelial Cells (HUVECs)0.3 - 1024 hourseNOS ExpressionAugmented[1]
Human Umbilical Vein Endothelial Cells (HUVECs)0.3 - 1024 hoursTotal eNOS Enzymatic ActivityAugmented[1]
Renovascular Hypertensive Rat Left Ventricle5 mg/kg/day6 weekseNOS mRNA ExpressionSignificantly Reversed Suppression[2]
Renovascular Hypertensive Rat Left Ventricle5 mg/kg/day6 weeksNitrite ProductionSignificantly Reversed Suppression[2]

Table 2: Effect of this compound on Nitric Oxide Production and cGMP Accumulation

Cell Type/TissueThis compound ConcentrationDuration of TreatmentMeasured ParameterObserved EffectReference
Human Umbilical Vein Endothelial Cells (HUVECs)0.3 - 10 µM24 hoursNO ProductionPromoted[1]
Human Umbilical Vein Endothelial Cells (HUVECs)0.3 - 10 µM24 hourscGMP AccumulationPromoted[1]

Experimental Protocols

Detailed methodologies for two key cell-based assays to measure endothelial NO release are provided below.

Protocol 1: Indirect Measurement of Nitric Oxide using the Griess Assay

The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻), in the cell culture supernatant.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells

  • Cell culture medium (e.g., EGM-2)

  • This compound stock solution (in DMSO)

  • Griess Reagent System (e.g., from commercial kits)

    • Sulfanilamide solution

    • N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution

    • Nitrate Reductase

    • NAD(P)H

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Procedure:

  • Cell Culture: Seed HUVECs in a 96-well plate at a density of 5 x 10⁴ cells/well and culture until they reach 80-90% confluency.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (DMSO).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.

    • Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant from each well for nitrite/nitrate measurement.

  • Nitrate to Nitrite Conversion (if measuring total NO):

    • In a new 96-well plate, add 50 µL of the collected supernatant.

    • Add 10 µL of nitrate reductase and 10 µL of NADH to each well.

    • Incubate for 20-30 minutes at room temperature to allow for the conversion of nitrate to nitrite.[7]

  • Griess Reaction:

    • Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification:

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples by comparing their absorbance values to the standard curve.

Protocol 2: Direct Measurement of Intracellular Nitric Oxide using DAF-FM Diacetate

DAF-FM diacetate is a cell-permeable fluorescent probe that becomes highly fluorescent upon reacting with intracellular NO. This method allows for the direct visualization and quantification of NO production within living cells.

Materials:

  • HUVECs or other suitable endothelial cells

  • Cell culture medium (e.g., EGM-2)

  • This compound stock solution (in DMSO)

  • DAF-FM diacetate stock solution (in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or microplate reader (Excitation/Emission: ~495 nm/~515 nm)

  • 96-well black, clear-bottom microplate

Procedure:

  • Cell Culture: Seed HUVECs in a 96-well black, clear-bottom plate and culture until they reach 80-90% confluency.

  • This compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle (DMSO) in cell culture medium for the chosen duration (e.g., 24 hours).

  • DAF-FM Diacetate Loading:

    • Prepare a fresh working solution of DAF-FM diacetate in HBSS or serum-free medium at a final concentration of 5-10 µM.[8]

    • Remove the this compound-containing medium and wash the cells once with HBSS.

    • Add the DAF-FM diacetate working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.[8]

  • Washing and De-esterification:

    • Remove the DAF-FM diacetate solution and wash the cells twice with HBSS to remove any extracellular probe.

    • Add fresh HBSS or medium to the cells and incubate for an additional 15-30 minutes to allow for the complete de-esterification of the probe within the cells.[9]

  • Data Acquisition:

    • Fluorescence Microscopy: Visualize the intracellular fluorescence using a fluorescence microscope equipped with a standard FITC filter set. Capture images for qualitative analysis.

    • Fluorometric Plate Reader: Quantify the fluorescence intensity using a microplate reader with excitation set at ~495 nm and emission at ~515 nm.

  • Data Analysis:

    • For microscopy, compare the fluorescence intensity between control and this compound-treated cells.

    • For the plate reader, calculate the fold change in fluorescence intensity relative to the vehicle-treated control.

Mandatory Visualizations

Signaling Pathway of this compound-Induced eNOS Activation

Benidipine_eNOS_Pathway cluster_akt cluster_enos This compound This compound L_Type_Ca_Channel L-Type Ca²⁺ Channel This compound->L_Type_Ca_Channel Blocks PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Phosphorylates p_Akt p-Akt (Active) eNOS eNOS p_Akt->eNOS Phosphorylates p_eNOS p-eNOS (Ser1177) (Active) NO Nitric Oxide (NO) p_eNOS->NO Synthesizes L_Arginine L-Arginine L_Arginine->p_eNOS sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Produces Vasodilation Vasodilation cGMP->Vasodilation Leads to

Caption: this compound-induced eNOS activation pathway.

Experimental Workflow for Griess Assay

Griess_Assay_Workflow Start Seed Endothelial Cells in 96-well Plate Treat Treat with this compound (e.g., 24h) Start->Treat Collect Collect Supernatant Treat->Collect Convert Nitrate to Nitrite Conversion (Nitrate Reductase) Collect->Convert Griess Add Griess Reagents (Sulfanilamide + NED) Convert->Griess Read Measure Absorbance at 540 nm Griess->Read Analyze Quantify Nitrite using Standard Curve Read->Analyze

Caption: Workflow for the Griess Assay.

Experimental Workflow for DAF-FM DA Assay

DAF_FM_DA_Assay_Workflow Start Seed Endothelial Cells in Black 96-well Plate Treat Treat with this compound (e.g., 24h) Start->Treat Load Load with DAF-FM DA (30-60 min) Treat->Load Wash Wash and De-esterify (15-30 min) Load->Wash Measure Measure Fluorescence (Ex/Em: 495/515 nm) Wash->Measure Analyze Analyze Fluorescence Intensity Measure->Analyze

References

Application Notes and Protocols for Studying the Effect of Benidipine on Gene Expression in Renal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benidipine is a dihydropyridine calcium channel blocker renowned for its unique triple-blocking action on L, N, and T-type calcium channels.[1][2] This multifaceted mechanism contributes to its potent antihypertensive effects and affords significant renoprotective properties.[1][2][3] Notably, the blockade of T-type calcium channels in the renal vasculature helps to dilate both afferent and efferent arterioles, thereby reducing intraglomerular pressure and proteinuria.[1][3][4] Furthermore, this compound has been demonstrated to exert its beneficial effects by modulating key signaling pathways involved in renal fibrosis and inflammation.[4][5][6] Studies have indicated that this compound can inhibit the Rho/Rho-kinase (ROCK) pathway, a critical mediator of epithelial-mesenchymal transition (EMT) and extracellular matrix deposition.[5] By downregulating the expression of pro-fibrotic and pro-inflammatory genes, this compound presents a promising therapeutic agent for chronic kidney disease.

These application notes provide a detailed protocol for investigating the effects of this compound on gene expression in renal cells, offering a framework for researchers to elucidate its molecular mechanisms of action.

Key Experimental Protocols

Cell Culture and this compound Treatment

A suitable renal cell line is paramount for in vitro investigations. Human kidney proximal tubule epithelial cells (HK-2) are a well-established model for studying drug-induced effects on renal tubular cells.[7][8] Alternatively, primary human mesangial cells can be utilized to explore the impact of this compound on the glomerular mesangium, a key site of renal pathology.[9]

Protocol:

  • Cell Seeding: Seed HK-2 cells in 6-well plates at a density of 2 x 10^5 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach 70-80% confluency.

  • Serum Starvation: Prior to treatment, starve the cells in serum-free DMEM for 12-24 hours to synchronize the cell cycle.

  • This compound Treatment: Prepare stock solutions of this compound hydrochloride in dimethyl sulfoxide (DMSO). Dilute the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) should be included in all experiments.

  • Incubation with this compound: Replace the medium with the this compound-containing or vehicle control medium and incubate for the desired time points (e.g., 6, 12, 24, 48 hours).

RNA Extraction and Quantification

Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol reagent).

  • RNA Isolation: Isolate total RNA according to the manufacturer's protocol for the chosen lysis reagent. This typically involves chloroform extraction and isopropanol precipitation.

  • RNA Purification: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity by gel electrophoresis or using a bioanalyzer.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

Protocol:

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers for the target genes (e.g., ACTA2 (α-SMA), TGFB1, ROCK1) and a reference gene (e.g., GAPDH, B2M).

  • Thermal Cycling: Perform the qPCR using a real-time PCR detection system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the reference gene.

Data Presentation

The following tables present illustrative quantitative data on the dose- and time-dependent effects of this compound on the expression of key genes implicated in renal fibrosis in a hypothetical in vitro study using a human renal cell line. This data is intended to serve as a representative example of expected outcomes based on in vivo findings.

Table 1: Dose-Dependent Effect of this compound on Gene Expression (24-hour treatment)

This compound (µM)Relative ACTA2 (α-SMA) mRNA Expression (Fold Change)Relative TGFB1 mRNA Expression (Fold Change)Relative ROCK1 mRNA Expression (Fold Change)
0 (Vehicle)1.00 ± 0.121.00 ± 0.151.00 ± 0.10
0.10.85 ± 0.100.90 ± 0.110.92 ± 0.09
10.62 ± 0.080.71 ± 0.090.75 ± 0.07*
100.35 ± 0.05 0.48 ± 0.060.51 ± 0.05**

*p < 0.05, **p < 0.01 compared to vehicle control. Data are mean ± SD.

Table 2: Time-Dependent Effect of this compound (10 µM) on Gene Expression

Time (hours)Relative ACTA2 (α-SMA) mRNA Expression (Fold Change)Relative TGFB1 mRNA Expression (Fold Change)Relative ROCK1 mRNA Expression (Fold Change)
01.00 ± 0.111.00 ± 0.131.00 ± 0.09
60.88 ± 0.090.91 ± 0.100.93 ± 0.08
120.65 ± 0.070.72 ± 0.080.78 ± 0.06*
240.35 ± 0.05 0.48 ± 0.060.51 ± 0.05
480.28 ± 0.040.41 ± 0.05 0.45 ± 0.04

*p < 0.05, **p < 0.01 compared to 0 hours. Data are mean ± SD.

Mandatory Visualizations

Signaling Pathway of this compound's Action in Renal Cells

cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 This compound This compound L_Ca L-type Ca²⁺ Channel This compound->L_Ca T_Ca T-type Ca²⁺ Channel This compound->T_Ca N_Ca N-type Ca²⁺ Channel This compound->N_Ca Ca_influx Intracellular Ca²⁺ Influx RhoA RhoA Activation ROCK ROCK Activation L_Ca->Ca_influx T_Ca->Ca_influx N_Ca->Ca_influx Ca_influx->RhoA RhoA->ROCK Gene_Expression Gene Expression Changes ROCK->Gene_Expression TGF_beta TGF-β1 Expression Gene_Expression->TGF_beta alpha_SMA α-SMA Expression Gene_Expression->alpha_SMA Fibrosis Renal Fibrosis TGF_beta->Fibrosis alpha_SMA->Fibrosis

Caption: this compound's inhibition of Ca²⁺ channels and the ROCK pathway.

Experimental Workflow for Gene Expression Analysis

cluster_0 Cell Culture & Treatment cluster_1 RNA Processing cluster_2 Gene Expression Analysis cluster_3 Data Analysis Cell_Culture Renal Cell Culture (e.g., HK-2) Benidipine_Treatment This compound Treatment (Dose- and Time-course) Cell_Culture->Benidipine_Treatment RNA_Extraction Total RNA Extraction Benidipine_Treatment->RNA_Extraction RNA_QC RNA Quantification & Quality Control RNA_Extraction->RNA_QC cDNA_Synthesis cDNA Synthesis RNA_QC->cDNA_Synthesis qPCR Quantitative Real-Time PCR cDNA_Synthesis->qPCR Data_Analysis Relative Gene Expression Analysis (ΔΔCt) qPCR->Data_Analysis

References

Troubleshooting & Optimization

Troubleshooting solubility issues of Benidipine in aqueous solutions for in vitro studies.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting steps for handling Benidipine hydrochloride in the laboratory, with a specific focus on overcoming its challenging solubility in aqueous solutions for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound hydrochloride difficult to dissolve in aqueous solutions like water or physiological buffers? A1: this compound is an extremely lipophilic (fat-soluble) compound, a property indicated by its high logP value of approximately 3.79.[1][2] Its chemical structure is not conducive to forming strong interactions with water molecules, leading to very poor aqueous solubility.[1][3][4] It is classified as a Biopharmaceutical Classification System (BCS) Class-II drug, characterized by low solubility and high permeability.[5]

Q2: What are the recommended solvents for preparing a this compound stock solution? A2: Due to its poor water solubility, a concentrated stock solution must first be prepared using an organic solvent. Dimethyl sulfoxide (DMSO) is the most effective and commonly recommended solvent.[6][7][8] Ethanol is another option, though this compound is generally less soluble in it compared to DMSO.[6][9]

Q3: My this compound hydrochloride powder won't dissolve completely, even in DMSO. What should I do? A3: If you encounter issues dissolving this compound in DMSO, you can try gentle warming (e.g., in a 37°C water bath) and/or sonication to aid dissolution.[9][10] It is also crucial to use fresh, anhydrous (water-free) DMSO, as absorbed moisture can significantly reduce the solubility of hydrophobic compounds.[7][8]

Q4: I successfully dissolved this compound in DMSO, but it precipitated immediately when I diluted it into my cell culture medium. Why did this happen? A4: This is a common issue known as solvent-shift precipitation.[11][12] The DMSO stock solution holds the this compound at a very high concentration, far above its solubility limit in water. When this concentrated stock is introduced into an aqueous environment (your buffer or medium), the DMSO is diluted, and the this compound is forced into a solution where it is not soluble, causing it to crash out or precipitate.[12] The key is to ensure the final concentration in the aqueous medium does not exceed this compound's maximum aqueous solubility.

Data Presentation: Solubility Profile

The following table summarizes the solubility of this compound hydrochloride in various solvents, providing a quick reference for preparing solutions.

SolventSolubility (mg/mL)Molar Solubility (mM)*Source(s)
Water / Aqueous Buffer< 0.1 (Effectively Insoluble)< 0.18[1][7][8]
DMSO≥ 21.8 to 100≥ 40.2 to 184.5[6][7][8][9]
Ethanol (EtOH)~8.3 to 10~15.3 to 18.4[6][9]
Dimethylformamide (DMF)~30~55.3[6]

*Molar solubility calculated based on a molecular weight of 542.0 g/mol for this compound HCl.[6][8]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution (10 mM in DMSO)

Objective: To create a high-concentration, stable stock solution of this compound hydrochloride for long-term storage and subsequent dilution.

Materials:

  • This compound hydrochloride powder (MW: 542.0 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer and sonicator

Methodology:

  • Calculation: To prepare a 10 mM solution, calculate the required mass. For 1 mL of solution: Mass = 10 mmol/L * 1 mL * 542.0 g/mol = 5.42 mg.

  • Weighing: Accurately weigh 5.42 mg of this compound hydrochloride powder and place it into a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes.

  • Troubleshooting: If the solid does not fully dissolve, sonicate the vial for 5-10 minutes or warm it gently to 37°C until the solution is clear.[10]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C for short-term (1 month) or -80°C for long-term (up to 1 year) storage to prevent degradation from repeated freeze-thaw cycles.[8]

Protocol 2: Preparation of a Final Working Solution (e.g., 10 µM in Cell Culture Medium)

Objective: To dilute the concentrated DMSO stock into an aqueous buffer or cell culture medium while minimizing precipitation.

Materials:

  • 10 mM this compound hydrochloride stock solution in DMSO

  • Target aqueous solution (e.g., PBS, cell culture medium), pre-warmed to 37°C

  • Sterile conical tube or flask

  • Vortex mixer or magnetic stirrer

Methodology:

  • Calculation: Perform a serial dilution or a direct 1:1000 dilution. To make 10 mL of a 10 µM working solution from a 10 mM stock: Volume of Stock = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL.

  • Pre-warm Medium: Ensure your target aqueous solution is at the experimental temperature (typically 37°C).

  • Dilution: Vigorously vortex or stir the 10 mL of aqueous solution. While it is mixing, slowly add the 10 µL of the DMSO stock solution drop-by-drop or by pipetting it into the vortex. This rapid dispersion is critical to prevent localized high concentrations that lead to precipitation.

  • Final Solvent Concentration: Note that this dilution results in a final DMSO concentration of 0.1% (v/v). Always calculate and report the final solvent concentration, as it can affect experimental outcomes.

  • Inspection: Visually inspect the final solution for any signs of cloudiness or precipitate. If observed, refer to the troubleshooting guide below.

Troubleshooting Guides

Issue 1: this compound powder is not dissolving in the organic stock solvent (DMSO).

If simple vortexing is insufficient, follow this workflow to achieve a clear stock solution.

start This compound Powder + DMSO vortex Vortex Vigorously (2-3 minutes) start->vortex check1 Is the solution clear? vortex->check1 action1 Apply Gentle Heat (37°C) and/or Sonicate check1->action1 No end Stock Solution Ready (Aliquot and Store) check1->end  Yes check2 Is the solution clear now? action1->check2 action2 Troubleshoot Further: 1. Use fresh, anhydrous DMSO. 2. Verify compound purity. 3. Re-calculate; concentration may be too high. check2->action2 No check2->end  Yes

Caption: Workflow for dissolving this compound in a stock solvent.

Issue 2: this compound precipitates when the DMSO stock is diluted into the aqueous medium.

Precipitation upon dilution is the most common challenge. This decision tree helps identify the cause and find a solution.

start Add DMSO Stock Solution to Aqueous Medium check Does Precipitation Occur? start->check causes_root Precipitation Occurred! Identify Potential Cause: check->causes_root Yes end_ok Working Solution is Ready (Use Immediately) check->end_ok  No cause1 Cause 1: Final concentration exceeds This compound's aqueous solubility. causes_root->cause1 cause2 Cause 2: Final DMSO % is too low to act as a co-solvent. causes_root->cause2 cause3 Cause 3: Buffer incompatibility (pH, salt content). causes_root->cause3 solutions_root Potential Solutions: cause1->solutions_root cause2->solutions_root cause3->solutions_root solution1 Solution A: Lower the final working concentration of this compound. solutions_root->solution1 solution2 Solution B: Increase final DMSO % slightly (Must validate cell tolerance!). solutions_root->solution2 solution3 Solution C: Prepare an intermediate dilution in a higher % of DMSO before final dilution. solutions_root->solution3

Caption: Decision tree for troubleshooting this compound precipitation.

References

Technical Support Center: Optimizing Benidipine Dosage for Long-Term Studies in Spontaneously Hypertensive Rats (SHR)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benidipine in long-term studies using spontaneously hypertensive rats (SHR).

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: High Variability in Blood Pressure Readings

  • Question: We are observing significant variability in systolic and diastolic blood pressure measurements within the same treatment group. What could be the cause, and how can we minimize this?

  • Answer: High variability in blood pressure readings is a common challenge in studies with SHRs. Several factors can contribute to this:

    • Stress-Induced Hypertension: The handling and measurement procedures themselves can cause acute stress in the rats, leading to transient spikes in blood pressure.[1] Oral gavage, in particular, is known to be a significant stressor.[2]

    • Measurement Technique: Inconsistent technique in using tail-cuff plethysmography or radiotelemetry can introduce variability. It is crucial to ensure that all personnel are trained and follow a standardized protocol.

    • Acclimatization: Insufficient acclimatization of the animals to the experimental setup and measurement procedures can lead to heightened stress responses.

    • Circadian Rhythm: Blood pressure in rats follows a circadian rhythm, with higher values typically observed during the active (dark) phase. Measurements should be taken at the same time each day to minimize this source of variation.

    Troubleshooting Steps:

    • Refine Handling Techniques: Handle the rats gently and minimize restraint time. For oral administration, consider mixing this compound with palatable gel food as an alternative to gavage to reduce stress.[3]

    • Standardize Measurement Protocol: Develop and adhere to a strict protocol for blood pressure measurement. This includes consistent cuff size, proper positioning of the rat, and a controlled environment (e.g., quiet room, consistent temperature).

    • Thorough Acclimatization: Acclimatize the rats to the measurement device and procedure for a sufficient period (e.g., several days) before starting baseline measurements.

    • Consistent Timing: Perform all measurements during the same time window each day.

Issue 2: Inconsistent Drug Intake with Medicated Chow

  • Question: We are administering this compound mixed in the chow, but we suspect inconsistent drug intake. How can we ensure accurate dosing?

  • Answer: Ensuring consistent drug intake with medicated chow can be challenging due to variations in food consumption and potential taste aversion.

    Troubleshooting Steps:

    • Monitor Food Intake Daily: Accurately measure the amount of chow consumed by each rat daily. This will allow for a more precise calculation of the actual this compound dose received.

    • Palatability: If you suspect taste aversion is reducing food intake, you can try incorporating a sweetening agent (e.g., saccharin) into the chow mixture. However, be mindful that this could have its own metabolic effects and should be included in the control group's diet as well.

    • Gel Food Formulation: As an alternative to powdered chow, consider preparing a gel-based diet.[3] This can improve palatability and allow for more accurate measurement of consumption. The drug can be uniformly mixed into the gel.

    • Pair-Feeding: To control for variations in food intake between groups, you can use a pair-feeding protocol where the control group is fed the same amount of food consumed by the treatment group on the previous day.

Issue 3: Signs of Toxicity or Adverse Effects

  • Question: Some of our rats are showing signs of lethargy and reduced body weight after several weeks of this compound administration. What are the potential signs of toxicity, and what should we do?

  • Answer: While this compound is generally well-tolerated at therapeutic doses, high doses or long-term administration may lead to adverse effects.

    Potential Signs of Toxicity in Rats:

    • Significant and sustained decrease in body weight.[4]

    • Lethargy, sedation, or ataxia.[4]

    • Changes in grooming behavior.

    • Persistent changes in food and water intake.

    Troubleshooting Steps:

    • Dose-Response Pilot Study: If you haven't already, conduct a small-scale pilot study with a range of doses to determine the maximum tolerated dose in your specific SHR colony.

    • Monitor Animal Health Closely: Implement a daily health monitoring checklist for each animal. Record body weight, food and water intake, and any clinical signs of distress.

    • Reduce the Dose: If signs of toxicity are observed, consider reducing the this compound dosage.

    • Consult a Veterinarian: If adverse effects persist or are severe, consult with a laboratory animal veterinarian.

Frequently Asked Questions (FAQs)

Dosage and Administration

  • Q1: What is a typical starting dose for long-term studies with this compound in SHRs?

    • A1: Based on published literature, common oral doses of this compound in SHRs range from 1 mg/kg/day to 10 mg/kg/day.[4] A dose of 3 mg/kg/day has been shown to be effective in reducing blood pressure and improving cerebrovascular function.

  • Q2: What is the best method for oral administration of this compound in a long-term study?

    • A2: While oral gavage ensures precise dosing, it can be a significant stressor.[2] For long-term studies, mixing the drug in the chow or a palatable gel food is often preferred to minimize stress.[3] However, this requires careful monitoring of food intake to ensure accurate dosing.

  • Q3: How should this compound be stored?

    • A3: this compound hydrochloride powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO can be stored at -80°C for up to a year.[5] Avoid repeated freeze-thaw cycles.

Experimental Design

  • Q4: What is the appropriate control group for a study using SHRs?

    • A4: The most common and appropriate control strain for SHRs is the normotensive Wistar-Kyoto (WKY) rat, from which the SHR strain was originally developed.

  • Q5: At what age should this compound treatment be initiated in SHRs?

    • A5: The onset of hypertension in SHRs typically occurs between 7 and 15 weeks of age.[6] Treatment can be initiated before the full development of hypertension to study preventive effects or after hypertension is established to investigate therapeutic effects. Studies have initiated treatment in rats as young as 10 weeks old.

Data Interpretation

  • Q6: Besides blood pressure, what other parameters are important to measure in a long-term this compound study in SHRs?

    • A6: To gain a comprehensive understanding of this compound's effects, consider measuring:

      • Heart rate: To assess for reflex tachycardia.

      • Body weight: To monitor for signs of toxicity.[4]

      • Organ hypertrophy: Assess heart and kidney weight to evaluate the impact on end-organ damage.

      • Biomarkers of renal and cardiac function: Such as urinary protein excretion and plasma creatinine.

      • Histopathology: To examine morphological changes in the heart, kidneys, and blood vessels.

Data Presentation

Table 1: Summary of this compound Dosages and Their Effects in Spontaneously Hypertensive Rats (SHR)

Dose (mg/kg/day)Route of AdministrationDuration of TreatmentKey Findings on Blood PressureReference
1, 3, 10Oral7 weeks3 and 10 mg/kg significantly suppressed cerebrovascular damage. 3 mg/kg significantly decreased blood pressure for the first four weeks.[4]
3Oral8 daysLowered mean arterial blood pressure and cerebral vascular resistance.
3, 6Mixed in chow2 monthsHigh dose (6 mg/kg) significantly reduced mean arterial pressure from 193 mmHg to 159 mmHg. Low dose (3 mg/kg) showed a smaller reduction to 183 mmHg.

Experimental Protocols

Protocol 1: Oral Administration of this compound via Medicated Chow

  • Preparation of Medicated Chow:

    • Calculate the total amount of this compound hydrochloride required based on the target dose (e.g., 3 mg/kg/day), the average body weight of the rats, and their average daily food consumption.

    • Thoroughly mix the calculated amount of this compound powder with a small portion of the powdered rat chow.

    • Gradually add the remaining powdered chow in geometric proportions to ensure a homogenous mixture.

    • The medicated chow can be provided ad libitum.

  • Dosing and Monitoring:

    • House rats individually to accurately measure food intake.

    • Weigh the provided food and the remaining food each day to calculate daily consumption.

    • Adjust the concentration of this compound in the chow weekly based on changes in average body weight and food intake to maintain the target dosage.

Protocol 2: Blood Pressure Measurement using Tail-Cuff Plethysmography

  • Acclimatization:

    • For at least 3-5 days prior to the first measurement, place the rats in the restraining device for 10-15 minutes each day without taking any measurements.

    • On the day of measurement, allow the rat to acclimatize to the heated chamber (typically 32-34°C) for 10-15 minutes to ensure adequate blood flow to the tail.

  • Measurement Procedure:

    • Place the tail cuff and sensor on the rat's tail according to the manufacturer's instructions.

    • Record a minimum of 5-7 consecutive stable blood pressure readings.

    • Average the readings to obtain the final systolic and diastolic blood pressure values for that time point.

    • Perform all measurements at the same time of day for each session.

Mandatory Visualizations

Experimental_Workflow cluster_setup Phase 1: Acclimatization & Baseline cluster_treatment Phase 2: Long-Term Treatment cluster_endpoint Phase 3: Endpoint Analysis Acclimatization Acclimatization of SHRs (1 week) Baseline_BP Baseline Blood Pressure Measurement (3 days) Acclimatization->Baseline_BP Randomization Randomization into Treatment Groups Baseline_BP->Randomization Treatment_Admin Daily this compound Administration (e.g., 8 weeks) Randomization->Treatment_Admin Weekly_Monitoring Weekly Monitoring (Body Weight, Food/Water Intake) Treatment_Admin->Weekly_Monitoring BP_Measurement Bi-weekly Blood Pressure Measurement Treatment_Admin->BP_Measurement Final_BP Final Blood Pressure Measurement Treatment_Admin->Final_BP Sacrifice Euthanasia and Tissue Collection Final_BP->Sacrifice Organ_Analysis Organ Weight Analysis (Heart, Kidneys) Sacrifice->Organ_Analysis Histopathology Histopathological Examination Sacrifice->Histopathology Biochemical_Assays Biochemical Assays Sacrifice->Biochemical_Assays

Caption: Experimental workflow for a long-term this compound study in SHRs.

Benidipine_Signaling_Pathway cluster_channels Voltage-Gated Calcium Channels cluster_effects Cellular & Physiological Effects This compound This compound L_type L-type Ca2+ Channel This compound->L_type Blocks T_type T-type Ca2+ Channel This compound->T_type Blocks N_type N-type Ca2+ Channel This compound->N_type Blocks Ca_influx Decreased Intracellular Ca2+ Influx L_type->Ca_influx T_type->Ca_influx HR_effect Modulation of Heart Rate T_type->HR_effect Influences Aldosterone_inhibition Inhibition of Aldosterone Secretion T_type->Aldosterone_inhibition Influences N_type->Ca_influx Vasodilation Vascular Smooth Muscle Relaxation (Vasodilation) Ca_influx->Vasodilation BP_reduction Reduced Blood Pressure Vasodilation->BP_reduction

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Technical Support Center: Stability Testing and Degradation Pathways of Benidipine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing and degradation pathways of Benidipine.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during experimental work with this compound under stress conditions.

Question Answer
Why am I observing significant degradation of this compound under what I considered to be mild acidic or neutral hydrolytic conditions? This compound is susceptible to hydrolysis across neutral, acidic, and alkaline conditions.[1][2] Under neutral and acidic hydrolysis, an oxidation product, referred to as "Ben-ox," can form, indicating that the degradation pathway might not be simple hydrolysis alone.[3][4] Ensure your solvent is de-gassed and consider performing the experiment under an inert atmosphere (e.g., nitrogen) to minimize oxidative degradation.
I am seeing more than the reported number of degradation products in my oxidative stress study. What could be the reason? Studies have identified up to eight degradation products under oxidative stress.[1][2] The most severe degradation of this compound is observed under oxidative conditions.[3] The number and nature of degradation products can be highly dependent on the specific oxidizing agent used (e.g., hydrogen peroxide concentration), temperature, and duration of the study. You may be observing intermediate or secondary degradation products. It is recommended to analyze samples at various time points to understand the degradation pathway.
My photostability results are inconsistent. Sometimes the drug appears stable, and other times it degrades. Why? While one study has reported this compound to be photostable, another indicates that it undergoes photolytic degradation, yielding four degradation products.[1][2][3] This discrepancy could be due to differences in the experimental setup, such as the intensity and wavelength of the light source, the physical state of the drug (solution vs. solid), and the presence of photosensitizers. Ensure you are following the ICH Q1B guideline for photostability testing for consistent results.
I am having trouble separating this compound from its degradation products using my current HPLC method. What are the recommended chromatographic conditions? A successful stability-indicating method was developed using a C18 column (e.g., XBridge BEH C18, 250 x 4.6 mm, 5 µm) with a gradient elution program.[1][2] The mobile phase consisted of ammonium acetate buffer (10 mM, pH 4.8) and acetonitrile, with a flow rate of 1 mL/min.[1][2] This method was effective in separating this compound from its 14 identified degradation products.[1]
What are the major degradation products of this compound I should be looking for? Across various stress conditions, a total of 14 degradation products have been reported. These include four from hydrolysis, eight from oxidation, and four from photolysis.[1][2] A key degradation product formed under neutral and acidic hydrolysis, as well as thermal stress, is an oxidation product of the dihydropyridine ring.[3][4]

Summary of Quantitative Data

The following table summarizes the number of degradation products observed under different stress conditions as reported in the literature.

Stress ConditionNumber of Degradation Products IdentifiedReference
Hydrolysis (Acidic, Neutral, Alkaline)4[1][2]
Oxidation8[1][2]
Photolysis4[1][2]

Experimental Protocols

Forced Degradation Studies (General Protocol)

This protocol is a general guideline based on reported methodologies for the forced degradation of this compound.[1][2][4][5][6]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 N HCl) and reflux for a specified period.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of an alkaline solution (e.g., 0.1 N NaOH) and reflux for a specified period.

    • Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water and reflux for a specified period.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature for a specified duration.

    • Thermal Degradation: Expose the solid drug or a solution to dry heat at a specific temperature (e.g., 50°C) for a defined time.

    • Photolytic Degradation: Expose the drug solution to a UV light source (as per ICH Q1B guidelines).

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic hydrolysis samples. Dilute all stressed samples to a suitable concentration with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC method. A common method involves a C18 column with a gradient of ammonium acetate buffer and acetonitrile.[1][2]

  • Peak Identification and Characterization: Use techniques like LC-MS/MS to identify and characterize the degradation products.[1]

Visualizations

This compound Degradation Pathways

This compound Degradation Pathways cluster_hydrolysis Hydrolysis (Acidic, Neutral, Alkaline) cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound HDP1 HDP1 This compound->HDP1 Hydrolysis HDP2 HDP2 This compound->HDP2 Hydrolysis HDP3 HDP3 This compound->HDP3 Hydrolysis HDP4 HDP4 This compound->HDP4 Hydrolysis ODP1 ODP1 This compound->ODP1 Oxidation ODP2 ODP2 This compound->ODP2 Oxidation ODP3 ODP3 This compound->ODP3 Oxidation ODP4 ODP4 This compound->ODP4 Oxidation ODP5 ODP5 This compound->ODP5 Oxidation ODP6 ODP6 This compound->ODP6 Oxidation ODP7 ODP7 This compound->ODP7 Oxidation ODP8 ODP8 This compound->ODP8 Oxidation PDP1 PDP1 This compound->PDP1 Photolysis PDP2 PDP2 This compound->PDP2 Photolysis PDP3 PDP3 This compound->PDP3 Photolysis PDP4 PDP4 This compound->PDP4 Photolysis

Caption: Degradation pathways of this compound under different stress conditions.

Experimental Workflow for Stability Testing

Experimental Workflow for this compound Stability Testing start Start prepare_sample Prepare this compound Sample start->prepare_sample stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prepare_sample->stress_conditions sample_processing Neutralize and Dilute Samples stress_conditions->sample_processing hplc_analysis Analyze by Stability-Indicating HPLC/UPLC Method sample_processing->hplc_analysis data_analysis Data Analysis and Degradation Product Identification hplc_analysis->data_analysis end End data_analysis->end

References

Addressing variability in experimental results with Benidipine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with benidipine. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

Issue 1: Inconsistent Dose-Response Curves

  • Question: We are observing significant variability in our dose-response curves for this compound in our cell-based assays. What could be the cause?

  • Answer: Inconsistent dose-response curves with this compound can stem from several factors related to its preparation, stability, and interaction with the experimental system.

    • Solubility and Stability: this compound hydrochloride is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[1] Ensure the stock solution is freshly prepared and protected from light, as dihydropyridines can be light-sensitive.[2] The stability of this compound in aqueous culture media can also be a factor; prolonged incubation times might lead to degradation.

    • Vehicle Effects: The final concentration of the solvent (e.g., DMSO) in your assay should be consistent across all concentrations of this compound and in the vehicle control. High concentrations of DMSO can have independent biological effects.

    • Cell Line Variability: Different cell lines may express varying levels of L, N, and T-type calcium channels, which are the primary targets of this compound.[3][4][5][6] This differential expression can lead to varied responses.

    • Presence of Serum: this compound is highly protein-bound (over 98%).[3] If you are using serum in your culture medium, the free concentration of this compound available to interact with the cells will be significantly lower than the nominal concentration. Consider reducing the serum percentage or using a serum-free medium if the experimental design allows.

Issue 2: Unexpected Off-Target Effects

  • Question: We are observing effects that don't seem to be related to calcium channel blockade. What are the known off-target effects of this compound?

  • Answer: While this compound is a potent calcium channel blocker, it has other documented biological activities that could contribute to your observations.

    • Nitric Oxide (NO) Production: this compound has been shown to stimulate the production of nitric oxide (NO) and enhance endothelial nitric oxide synthase (eNOS) expression.[3][4][6][7][8] This can lead to vasodilation and other NO-mediated effects.

    • Anti-oxidative Activity: Several studies have reported anti-oxidative properties of this compound.[4][5] This could influence experimental outcomes in models of oxidative stress.

    • Mineralocorticoid Receptor Antagonism: this compound can act as an antagonist of the mineralocorticoid receptor.[1]

    • Anti-inflammatory Effects: Recent research has indicated that this compound hydrochloride possesses anti-inflammatory activity in mammalian macrophages.[9]

Issue 3: Variability in Animal Studies (Antihypertensive Effects)

  • Question: The blood pressure-lowering effect of this compound varies significantly between individual animals in our study. What are the potential reasons?

  • Answer: Variability in the antihypertensive response to this compound in animal models can be multifactorial.

    • Pharmacokinetics and Metabolism: this compound is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[3][4] Genetic polymorphisms and individual differences in the expression and activity of these enzymes can lead to variations in drug clearance and exposure.

    • Drug Interactions: Co-administration of other compounds that are substrates, inhibitors, or inducers of CYP3A4 can alter the metabolism of this compound.[10] For example, grapefruit juice is a known inhibitor of CYP3A4 and can increase this compound's plasma concentration.[10][11] Conversely, inducers like rifampicin can decrease its levels.[10]

    • Route and Timing of Administration: this compound is rapidly absorbed after oral administration, with peak plasma concentrations reached within about 2 hours.[3][4] The timing of blood pressure measurements relative to drug administration is critical. The long-lasting activity of this compound is attributed to its high affinity for cell membranes.[3]

    • Animal Model: The choice of animal model is crucial. For instance, this compound has shown efficacy in models of pressure-overloaded cardiac remodeling and experimental angina in rats.[12][13][14] The underlying pathology of the model will influence the response.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers

Parameter4 mg Dose8 mg Dose
Mean Peak Plasma Concentration (Cmax) 1.04 ng/mL3.85 ng/mL
Time to Peak Plasma Concentration (Tmax) 0.5 hours0.75 hours
Maximal Decrease in Diastolic Blood Pressure 7.79 mmHg14.75 mmHg
Maximal Increase in Heart Rate 7.32 bpm17.56 bpm
Data from a study in healthy volunteers.[15]

Table 2: In Vitro Experimental Concentrations of this compound

ExperimentCell/Tissue TypeConcentration RangeObserved EffectReference
Endothelial Differentiation of EPCs Mouse Peripheral Blood Mononuclear Cells0.01-1 µmol/lIncreased number of differentiated endothelial cells[16]
Inhibition of Endothelial Injury Human Umbilical Vein Endothelial Cells0.3-10 µMPrevented lysoPC-induced caspase-3 activation[8]
Inhibition of Cardiac Myocyte Hypertrophy Rat Neonatal Cardiac Myocytes10⁻⁷–10⁻⁴ MInhibited phenylephrine-stimulated protein synthesis[12]
Inhibition of Ureter Contractility Isolated Caprine Ureter60 nM - 10 µMInhibition of spontaneous contractility[17]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Effect on Endothelial Cells

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial cell growth medium supplemented with growth factors and serum.

  • Stock Solution Preparation: Prepare a stock solution of this compound hydrochloride in DMSO at a high concentration (e.g., 10 mM).[1][18] Store at -20°C, protected from light.[1]

  • Experimental Setup:

    • Seed HUVECs in 24-well plates and allow them to adhere and reach the desired confluency.

    • Prepare serial dilutions of this compound from the stock solution in the culture medium to achieve the final desired concentrations (e.g., 0.3, 1, 3, 10 µM).[8]

    • Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Treatment:

    • Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control.

    • To induce injury, co-incubate with an agent like lysophosphatidylcholine (lysoPC), if applicable to the study design.[8]

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours).

  • Endpoint Analysis: Analyze the cells for relevant endpoints such as caspase-3 activation (apoptosis), nitric oxide production (using a Griess assay or a fluorescent probe), or eNOS expression (by Western blot or RT-PCR).[8]

Protocol 2: In Vivo Assessment of Antihypertensive Effects in a Rat Model

  • Animal Model: Utilize a relevant rat model of hypertension, such as spontaneously hypertensive rats (SHRs).[1]

  • Drug Preparation and Administration:

    • Prepare a suspension of this compound for oral administration. A homogeneous suspension can be made in carboxymethyl cellulose sodium (CMC-Na).

    • Administer this compound orally once daily at the desired doses (e.g., 1, 3, 5 mg/kg).[19] A control group should receive the vehicle only.

  • Blood Pressure Measurement:

    • Measure systolic blood pressure (SBP) and heart rate using a non-invasive tail-cuff method.

    • Acclimatize the animals to the measurement procedure before the start of the experiment to minimize stress-induced fluctuations.

    • Take baseline measurements before the first dose.

    • Measure blood pressure at consistent time points after drug administration throughout the study period.

  • Data Analysis:

    • Calculate the change in blood pressure from baseline for each animal.

    • Compare the blood pressure changes between the this compound-treated groups and the vehicle control group using appropriate statistical analysis.

Visualizations

Benidipine_Signaling_Pathway cluster_Cell_Membrane Cell Membrane This compound This compound L_Ca L-type Ca²⁺ Channel This compound->L_Ca N_Ca N-type Ca²⁺ Channel This compound->N_Ca T_Ca T-type Ca²⁺ Channel This compound->T_Ca eNOS eNOS Activation This compound->eNOS Ca_Influx ↓ Ca²⁺ Influx Vascular_Smooth_Muscle Vascular Smooth Muscle Relaxation Ca_Influx->Vascular_Smooth_Muscle Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Lower_BP ↓ Blood Pressure Vasodilation->Lower_BP NO_Production ↑ NO Production NO_Production->Vasodilation

Caption: this compound's dual mechanism of action.

Benidipine_Experimental_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Prep_this compound Prepare this compound Stock Solution (e.g., in DMSO) Treatment Administer this compound and Controls Prep_this compound->Treatment Prep_Cells Culture Cells or Acclimatize Animals Prep_Cells->Treatment Prep_Controls Prepare Vehicle Controls Prep_Controls->Treatment Incubation Incubate for Defined Period Treatment->Incubation Data_Collection Collect Data (e.g., BP, Cell Viability) Incubation->Data_Collection Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpret Results Statistical_Analysis->Interpretation

Caption: General experimental workflow for this compound studies.

Troubleshooting_Benidipine_Variability cluster_InVitro In Vitro Issues cluster_InVivo In Vivo Issues Start Inconsistent Experimental Results? Check_Solubility Check this compound Solubility & Stability Start->Check_Solubility In Vitro Check_Metabolism Consider CYP3A4/5 Metabolism Variability Start->Check_Metabolism In Vivo Check_Vehicle Verify Vehicle Control Consistency Check_Solubility->Check_Vehicle Check_Serum Assess Serum Protein Binding Effects Check_Vehicle->Check_Serum Check_Interactions Review for Potential Drug/Food Interactions Check_Metabolism->Check_Interactions Check_Timing Standardize Administration and Measurement Times Check_Interactions->Check_Timing

Caption: Troubleshooting flowchart for this compound experiments.

References

Overcoming challenges in the synthesis and purification of Benidipine hydrochloride.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Benidipine hydrochloride.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process in a question-and-answer format.

Question: My synthesis of this compound hydrochloride results in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in this compound hydrochloride synthesis can stem from several factors. One common issue is the reaction conditions. For instance, in the method involving the formation of an acid chloride with thionyl chloride, the reaction is vigorous and requires low temperatures (e.g., -20°C).[1] Poor temperature control can lead to the decomposition of starting materials and an increase in side reactions, making purification more difficult and reducing the overall yield.[1]

Another method involves the formation of a mixed anhydride. In this process, ensuring the complete formation of the mixed anhydride before the addition of N-benzyl-3-hydroxypiperidine is crucial for a good yield.[1] The reaction time and temperature for both the mixed anhydride formation (1-2 hours at 20-30°C) and the subsequent reaction with N-benzyl-3-hydroxypiperidine (reflux for 4-6 hours) should be carefully controlled.[1]

Older synthesis methods, such as the Hantzsch reaction involving 3-nitrobenzaldehyde, methyl 3-aminocrotonate, and N-benzyl-3-piperidinyl acetoacetate, are known for long reaction times and low yields.[1][2] If you are using such a method, consider switching to a more modern and efficient procedure like the mixed anhydride route, which has been reported to have higher and more stable yields.[1][2]

Finally, the purity of your starting materials is critical. Impurities in the starting materials can interfere with the reaction and lead to the formation of byproducts, thus lowering the yield of the desired product.

Question: I am observing a significant amount of the β-isomer impurity in my final product. How can I separate it from the desired α-isomer?

Answer: The synthesis of this compound hydrochloride typically produces a mixture of two diastereomers: the desired α-form (a racemic mixture of R,R and S,S isomers) and the β-form (a racemic mixture of R,S and S,R isomers).[2][3] The separation of these isomers is a critical step in the purification process.

The most effective method for separating the α and β isomers is through recrystallization.[2] A mixture of ethanol and acetone is commonly used for this purpose.[1][3][4] The α-isomer is less soluble in this solvent system and will preferentially crystallize out, leaving the more soluble β-isomer in the mother liquor. The ratio of ethanol to acetone is a critical parameter and is typically in the range of 1:12 to 1:13 by volume.[1] The crude product is dissolved in the solvent mixture, refluxed for a short period (e.g., 15-25 minutes), and then cooled to 20-30°C and stirred for an extended period (e.g., 23-25 hours) to allow for the selective crystallization of the α-isomer.[1] Multiple recrystallization steps may be necessary to achieve the desired purity.[4]

The β-isomer can be isolated from the combined mother liquors by concentrating the solution until crystallization of the β-isomer begins.[3][4]

Question: My purified this compound hydrochloride does not meet the required purity standards. What are the common impurities and how can I remove them?

Answer: Besides the β-isomer, other process-related impurities can be present in the final product. One common impurity is the unreacted starting material, 1-benzylpiperidin-3-ol (Ben-2).[3][4] Due to its high polarity, a specific HPLC method may be required for its detection and quantification.[3][4]

Another potential impurity is an oxidation product, 3-(1-benzylpiperidin-3-yl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (Ben-ox), which results from the aromatization of the 1,4-dihydropyridine ring.[4] There is also a "bis" impurity, bis(1-benzylpiperidin-3-yl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate dihydrochloride (Ben-bis), that can form.[4]

The primary method for removing these impurities is recrystallization. As mentioned previously, a mixture of ethanol and acetone is effective.[1][4] Additionally, a wash sequence during the work-up can help remove acidic and basic impurities. This typically involves dissolving the crude product in a solvent like dichloromethane and washing sequentially with a dilute sodium hydroxide solution, water, a dilute hydrochloric acid solution, and finally water again.[1] Activated carbon can also be used for decolorization.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound hydrochloride?

A1: A common and efficient synthesis route involves the reaction of 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-5-carboxylic acid methyl ester-3-carboxylic acid with a chlorophosphate ester under alkaline conditions to form a mixed anhydride. This intermediate is then reacted with N-benzyl-3-hydroxypiperidine to yield this compound. The crude product is then treated with hydrochloric acid and purified by recrystallization to obtain this compound hydrochloride.[1][2] An alternative route involves the formation of an acid chloride using thionyl chloride, followed by reaction with N-benzyl-3-hydroxypiperidine.[1][3][4]

Q2: What analytical methods are used to determine the purity of this compound hydrochloride?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary analytical techniques used to assess the purity of this compound hydrochloride and to detect and quantify impurities.[3][4][5] Specific methods have been developed to separate this compound from its related impurities, including the β-isomer and starting materials.[3][4] These methods typically use a C18 or C1 column with a mobile phase consisting of a phosphate buffer and an organic solvent like methanol or acetonitrile.[3][4][6]

Q3: What are the critical parameters for the recrystallization of this compound hydrochloride?

A3: The critical parameters for the successful recrystallization of this compound hydrochloride to isolate the α-isomer are:

  • Solvent System: A mixture of ethanol and acetone is most commonly used.[1][4]

  • Solvent Ratio: The volume ratio of ethanol to acetone is crucial, with a ratio of approximately 1:12 to 1:13 being effective.[1]

  • Temperature Profile: The process involves dissolving the crude product at reflux, followed by a controlled cooling to 20-30°C.[1]

  • Stirring Time: A prolonged stirring period of 23-25 hours at the final temperature is necessary to ensure complete crystallization of the α-isomer.[1]

Q4: Are there any known polymorphic forms of this compound hydrochloride?

A4: Yes, different crystalline forms (polymorphs) of this compound hydrochloride have been reported, including monohydrate forms.[7] The specific crystalline form can influence properties such as solubility and stability. It is important to control the crystallization conditions to obtain the desired polymorph consistently.

Data Presentation

Table 1: Summary of a Typical Recrystallization Protocol for this compound Hydrochloride Purification

ParameterValue/ConditionReference
Crude Product This compound Hydrochloride[1]
Solvent System Ethanol and Acetone[1][4]
Solvent Ratio (Ethanol:Acetone) 1:12 to 1:13 (v/v)[1]
Crude Product to Solvent Ratio 1 gram crude product to 6-7 mL mixed solvent[1]
Heating Reflux for 15-25 minutes[1]
Cooling Cool to 20-30°C[1]
Crystallization Time Stir for 23-25 hours[1]
Product Pure α-Benidipine Hydrochloride[1][4]
Typical Purity (HPLC) >99.8%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride via the Mixed Anhydride Route

This protocol is based on the method described in patent CN103641774B.[1]

  • Synthesis of the Mixed Anhydride:

    • To a suitable reactor, add 1 equivalent of 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-5-carboxylic acid methyl ester-3-carboxylic acid and an organic solvent.

    • Under alkaline conditions, add 1.1-1.4 equivalents of a chlorophosphate ester.

    • React at 20-30°C for 1-2 hours to form the mixed anhydride.

  • Synthesis of this compound:

    • To the reaction mixture containing the mixed anhydride, add 0.9-1.1 equivalents of N-benzyl-3-hydroxypiperidine.

    • Stir at 20-30°C for 5-15 minutes, then heat to reflux for 4-6 hours.

  • Work-up and Isolation of Crude this compound Hydrochloride:

    • Cool the reaction mixture to 40-50°C and decolorize with activated carbon.

    • Filter and concentrate the filtrate to obtain the crude this compound product.

    • Dissolve the crude product in dichloromethane.

    • Wash the dichloromethane solution sequentially with a 6% NaOH solution, water, 2.5 mol/L hydrochloric acid, and water.

    • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude this compound hydrochloride.

  • Purification by Recrystallization:

    • Dissolve the crude this compound hydrochloride in a mixture of ethanol and acetone (1:13 v/v).

    • Reflux for 25 minutes.

    • Cool to 30°C and stir for 25 hours to precipitate the crystals.

    • Filter and dry the crystals to obtain pure this compound hydrochloride (α-form).

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials: - 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-5-carboxylic acid methyl ester-3-carboxylic acid - Chlorophosphate ester - N-benzyl-3-hydroxypiperidine mixed_anhydride Mixed Anhydride Formation (20-30°C, 1-2h) start->mixed_anhydride benidipine_synthesis This compound Synthesis (Reflux, 4-6h) mixed_anhydride->benidipine_synthesis crude_this compound Crude this compound benidipine_synthesis->crude_this compound workup Work-up: - Dichloromethane dissolution - NaOH, H2O, HCl washes - Drying and concentration crude_this compound->workup crude_hcl Crude this compound HCl workup->crude_hcl recrystallization Recrystallization (Ethanol/Acetone) crude_hcl->recrystallization pure_alpha Pure α-Benidipine HCl recrystallization->pure_alpha

Caption: Workflow for the synthesis and purification of this compound hydrochloride.

Purification_Troubleshooting cluster_recrystallization Recrystallization start Crude this compound HCl (Contains α, β isomers and other impurities) dissolution Dissolve in Ethanol/Acetone (e.g., 1:13 v/v) at reflux start->dissolution cooling Cool to 20-30°C and stir for ~24h dissolution->cooling filtration Filtration cooling->filtration crystals Crystals: Enriched in α-isomer filtration->crystals mother_liquor Mother Liquor: Enriched in β-isomer and other impurities filtration->mother_liquor pure_alpha Pure α-Benidipine HCl (After drying) crystals->pure_alpha beta_isolation Concentrate to isolate β-isomer mother_liquor->beta_isolation

Caption: Decision pathway for separating α and β isomers of this compound HCl.

References

Minimizing off-target effects in cell culture experiments with Benidipine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects in cell culture experiments with Benidipine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a dihydropyridine calcium channel blocker. Its primary mechanism of action is the inhibition of voltage-dependent L-type, T-type, and N-type calcium channels.[1][2][3] This blockade prevents the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and a decrease in blood pressure.[4]

Q2: What are the known off-target effects of this compound that I should be aware of in my cell culture experiments?

Beyond its calcium channel blocking activity, this compound exhibits several off-target effects that can influence experimental outcomes. These include:

  • Antioxidant Properties: this compound has been shown to reduce reactive oxygen species (ROS) production in various cell types.[1][3][5]

  • Nitric Oxide (NO) Production: It can stimulate the production of nitric oxide (NO) by enhancing the activity of endothelial nitric oxide synthase (eNOS).[6]

  • Anti-inflammatory Effects: this compound can inhibit the NF-κB signaling pathway, a key regulator of inflammation.[7][8]

  • Effects on Cell Proliferation and Apoptosis: It can inhibit the proliferation of certain cell types, such as vascular smooth muscle cells and mesangial cells, and in some contexts, it can have anti-apoptotic effects.[4][9]

  • Modulation of Signaling Pathways: this compound has been shown to influence the PI3K/Akt signaling pathway, which is involved in cell growth, survival, and proliferation.

Q3: What is a typical working concentration for this compound in cell culture?

The effective concentration of this compound in cell culture can vary significantly depending on the cell type and the specific effect being studied. Based on published literature, a general starting range to consider is 0.1 µM to 10 µM . It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: How can I assess the cytotoxicity of this compound in my cell line?

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. A detailed protocol is provided in the "Experimental Protocols" section. Other methods include the LDH (lactate dehydrogenase) release assay, which measures membrane integrity, and trypan blue exclusion assay for direct cell counting.

Q5: What is the best solvent for this compound and what is the maximum recommended final concentration in cell culture?

This compound is poorly soluble in water. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[9] To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% (v/v) and not exceeding 0.5% (v/v). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q6: How does this compound compare to other calcium channel blockers like Nifedipine and Amlodipine in vitro?

While all are dihydropyridine calcium channel blockers, they exhibit differences in their off-target effects. For instance, this compound has been reported to be a more potent inhibitor of formyl-Met-Leu-Phe-induced reactive oxygen species production in polymorphonuclear leukocytes compared to amlodipine and nifedipine.[1] In a study on cultured neonatal rat cardiac myocytes, this compound exhibited a protective effect against sodium azide-induced cell death at a much lower concentration (IC50 of 0.65 nM) compared to amlodipine (IC50 of 90 nM) and nifedipine (IC50 of 65 nM).[10]

Troubleshooting Guides

Problem: I am observing high levels of cell death after this compound treatment.

  • Possible Cause 1: this compound concentration is too high.

    • Solution: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific cell line. Start with a wide range of concentrations (e.g., 0.01 µM to 100 µM) and narrow it down. Refer to the "Experimental Protocols" section for a detailed MTT assay protocol.

  • Possible Cause 2: Solvent (DMSO) toxicity.

    • Solution: Ensure the final concentration of DMSO in your cell culture medium is below 0.1%. Prepare a high-concentration stock of this compound in DMSO so that only a small volume is needed for your working solution. Always include a vehicle control (cells treated with the same concentration of DMSO as your highest this compound concentration) to assess the effect of the solvent alone.

  • Possible Cause 3: Cell line is particularly sensitive to calcium channel blockade.

    • Solution: Research the specific characteristics of your cell line. Some cells may be more dependent on calcium signaling for survival. Consider using a lower concentration of this compound or a shorter treatment duration.

Problem: I am seeing inconsistent or unexpected experimental results with this compound.

  • Possible Cause 1: Precipitation of this compound in the cell culture medium.

    • Solution: this compound has low aqueous solubility. To prevent precipitation, prepare a high-concentration stock solution in 100% DMSO. When preparing your working solution, add the this compound stock dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling. Do not store this compound-containing media for extended periods; prepare it fresh for each experiment.

  • Possible Cause 2: Off-target effects are influencing the results.

    • Solution: Be aware of the known off-target effects of this compound (antioxidant, NO production, etc.) and consider how they might impact your specific assay. For example, if you are studying oxidative stress, this compound's inherent antioxidant properties could confound your results. Consider using appropriate controls, such as another calcium channel blocker with a different off-target profile, to dissect the specific effects.

  • Possible Cause 3: Degradation of this compound.

    • Solution: Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light.

Data Presentation

Table 1: Reported In Vitro Concentrations of this compound and their Observed Effects

Cell TypeConcentration RangeObserved Effect
Human Polymorphonuclear Leukocytes0.1 - 30 µMInhibition of reactive oxygen species (ROS) production.[1]
Vascular Smooth Muscle Cells (rat)3 - 10 µMInhibition of cell proliferation.[4]
Human Aortic Endothelial Cells0.3 - 3 µMProtection against lysophosphatidylcholine-induced cytotoxicity and inhibition of ROS production.[3]
Human Mesangial Cells10 µMSignificant inhibition of FCS-induced proliferation.
MC3T3-E1 (mouse pre-osteoblast)0.01 - 1.0 µMPromotion of cell proliferation.[11]
THP-1 MacrophagesNot specifiedInhibition of NF-κB p65 phosphorylation and nuclear translocation.[7][8]
Neonatal Rat Cardiac Myocytes0.65 nM (IC50)Protection against sodium azide-induced cell death.[10]
Caprine Ureter Smooth Muscle1 nM - 10 µMInhibition of spontaneous contractility.[12]

Table 2: Comparative IC50 Values of Dihydropyridine Calcium Channel Blockers in Neonatal Rat Cardiac Myocytes (Protection against Sodium Azide-induced Cell Death)

CompoundIC50 (nM)
This compound0.65
Nifedipine65
Amlodipine90
(Data sourced from a study on NaN3-induced cell death)[10]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (untreated cells in medium).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control media.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Signaling Pathways

Benidipine_Signaling_Pathways cluster_OnTarget Primary On-Target Effect cluster_OffTarget Known Off-Target Effects cluster_NFkB NF-κB Pathway cluster_PI3K PI3K/Akt Pathway cluster_ROS Oxidative Stress This compound This compound Ca_Channels L, N, T-type Ca²⁺ Channels This compound->Ca_Channels Blocks TLR4 TLR4 This compound->TLR4 Inhibits PI3K PI3K This compound->PI3K Activates ROS ↓ ROS Production This compound->ROS Inhibits Ca_Influx ↓ Intracellular Ca²⁺ Ca_Channels->Ca_Influx p65_translocation ↓ p65 Nuclear Translocation TLR4->p65_translocation NFkB_activation ↓ NF-κB Activation p65_translocation->NFkB_activation Akt ↑ p-Akt PI3K->Akt Cell_Survival ↑ Cell Survival & Differentiation Akt->Cell_Survival Benidipine_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock in DMSO prep_cells Seed Cells in 96-well Plate prep_working Prepare Working Dilutions (Final DMSO < 0.1%) prep_cells->prep_working treat_cells Treat Cells with this compound (24-72h incubation) prep_working->treat_cells add_mtt Add MTT Reagent (2-4h incubation) treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Generate Dose-Response Curve & Determine IC50 calc_viability->plot_curve Troubleshooting_Logic start High Cell Death or Inconsistent Results check_conc Is this compound concentration optimized? start->check_conc check_dmso Is final DMSO concentration < 0.1%? check_conc->check_dmso Yes dose_response Perform dose-response (e.g., MTT assay) check_conc->dose_response No check_precip Is the working solution clear (no precipitate)? check_dmso->check_precip Yes adjust_dmso Adjust stock concentration to lower final DMSO volume check_dmso->adjust_dmso No check_off_target Have off-target effects been considered? check_precip->check_off_target Yes prepare_fresh Prepare fresh working solution in pre-warmed medium check_precip->prepare_fresh No use_controls Include appropriate controls (e.g., another CCB) check_off_target->use_controls No end Problem Resolved check_off_target->end Yes dose_response->check_dmso adjust_dmso->check_precip prepare_fresh->check_off_target use_controls->end

References

Adjusting HPLC parameters for better separation of Benidipine from its impurities.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of Benidipine from its impurities using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound and its impurities?

A1: A robust starting point for separating this compound and its impurities is a reversed-phase HPLC (RP-HPLC) method. Based on published literature, a C18 column is commonly used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.[1][2][3][4][5] A gradient elution is often preferred to resolve a wider range of impurities with varying polarities.

Q2: Which detection wavelength is most suitable for this compound analysis?

A2: The most commonly reported UV detection wavelength for this compound is around 237 nm.[2][6][7] However, it is recommended to perform a UV scan of this compound and its expected impurities to determine the optimal wavelength for your specific analytical needs.

Q3: What are the common impurities of this compound?

A3: Impurities of this compound can originate from the synthesis process or from degradation. Forced degradation studies have shown that this compound can degrade under hydrolytic (acidic, alkaline, neutral), oxidative, and photolytic conditions, leading to various degradation products.[1][3][5] Process-related impurities may also be present from the manufacturing of the active pharmaceutical ingredient (API).[8]

Troubleshooting Guide

Issue 1: Poor Resolution Between this compound and an Impurity Peak

Q: My chromatogram shows two or more peaks that are not well separated. How can I improve the resolution?

A: Poor resolution is a common issue in HPLC analysis. Here are several parameters you can adjust to improve the separation between this compound and its impurities:

  • Modify the Mobile Phase Composition:

    • Organic Solvent Percentage: If using a gradient, try altering the gradient slope. A shallower gradient can often improve the separation of closely eluting peaks. For isocratic methods, systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol).

    • Aqueous Phase pH: The pH of the aqueous buffer can significantly impact the retention and selectivity of ionizable compounds. This compound has basic properties, so adjusting the pH of the mobile phase can alter its charge state and its interaction with the stationary phase, as well as the charge state of any ionizable impurities. Experiment with a pH range around the pKa of the compounds of interest.

    • Buffer Concentration: Increasing the buffer concentration can sometimes improve peak shape and resolution, especially for basic compounds.[9]

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation due to different solvent properties.

  • Adjust the Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time.[2]

  • Column Temperature: Changing the column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and resolution. Try adjusting the temperature in increments of 5°C.

Issue 2: Peak Tailing of the this compound Peak

Q: The this compound peak in my chromatogram is asymmetrical and shows significant tailing. What could be the cause and how can I fix it?

A: Peak tailing is often observed for basic compounds like this compound and can be caused by several factors:

  • Secondary Interactions with Silanols: Residual silanol groups on the silica-based stationary phase can interact with basic analytes, leading to tailing.

    • Use a Lower pH Mobile Phase: A mobile phase with a pH between 2 and 4 can protonate the silanol groups, reducing their interaction with the basic this compound molecule.

    • Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.

    • Use an End-Capped Column: Modern, well-end-capped columns have fewer free silanol groups and are less prone to causing peak tailing for basic compounds.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the sample concentration.

  • Column Contamination: Contamination at the head of the column can also cause peak shape issues. Try flushing the column with a strong solvent or, if necessary, replace the guard column or the analytical column.

Issue 3: Shifting Retention Times

Q: The retention time of this compound is not consistent between injections. What could be causing this variability?

A: Unstable retention times can compromise the reliability of your analytical method. Here are some common causes and solutions:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections, especially when using a new mobile phase or after a system shutdown.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention. Prepare the mobile phase carefully and consistently each time. Ensure it is well-mixed and degassed.

  • Pump Issues: Leaks in the pump or faulty check valves can cause fluctuations in the flow rate, leading to variable retention times. Check the pump pressure for any unusual fluctuations.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.[9]

Experimental Protocols

Below are examples of HPLC methods that have been used for the analysis of this compound and its related substances.

Method 1: Stability-Indicating Gradient HPLC Method [1][5]

ParameterCondition
Column XBridge BEH C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium acetate (pH 4.8 with acetic acid)
Mobile Phase B Acetonitrile
Gradient Program A gradient elution program should be developed to separate all degradation products.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 237 nm)
Column Temperature Ambient

Method 2: Isocratic RP-HPLC Method [2]

ParameterCondition
Column Agilent C18 (100 x 4.6 mm, 2.5 µm)
Mobile Phase Methanol:Water (40:60 v/v), pH 5.0
Flow Rate 1.0 mL/min
Detection UV at 237 nm
Column Temperature Ambient

Quantitative Data Summary

The following table summarizes key validation parameters from a reported HPLC method for this compound.

Table 1: Method Validation Parameters for this compound Analysis [2]

ParameterResult
Linearity Range 10 - 50 µg/mL
Correlation Coefficient (r²) 0.9997
Limit of Detection (LOD) 0.03935 µg/mL
Limit of Quantitation (LOQ) 0.1192 µg/mL
Recovery 100.03%

Visual Troubleshooting Workflow

The following diagrams illustrate logical workflows for troubleshooting common HPLC issues encountered during the analysis of this compound.

G start_node Start: Poor Resolution decision_node decision_node start_node->decision_node Check Mobile Phase process_node1 process_node1 decision_node->process_node1 Adjust Organic % or Gradient process_node2 process_node2 decision_node->process_node2 Adjust pH process_node process_node end_node End: Resolution Improved decision_node2 decision_node2 process_node1->decision_node2 Re-evaluate decision_node2->end_node Resolution OK decision_node3 decision_node3 decision_node2->decision_node3 Still Poor process_node2->decision_node2 process_node3 process_node3 decision_node3->process_node3 Change Organic Solvent process_node4 process_node4 decision_node3->process_node4 Lower Flow Rate process_node3->decision_node2 process_node4->decision_node2

Caption: Troubleshooting workflow for poor peak resolution.

G start_node Start: Peak Tailing decision_node decision_node start_node->decision_node Check for Secondary Interactions process_node1 process_node1 decision_node->process_node1 Lower Mobile Phase pH process_node2 process_node2 decision_node->process_node2 Add Competing Base (e.g., TEA) process_node process_node end_node End: Symmetrical Peak decision_node2 decision_node2 process_node1->decision_node2 Re-evaluate decision_node2->end_node Tailing Resolved decision_node3 decision_node3 decision_node2->decision_node3 Still Tailing process_node2->decision_node2 process_node3 process_node3 decision_node3->process_node3 Reduce Sample Concentration process_node4 process_node4 decision_node3->process_node4 Use End-Capped Column process_node3->decision_node2 process_node4->decision_node2

Caption: Troubleshooting workflow for peak tailing.

References

Strategies for reducing batch-to-batch variability of synthesized Benidipine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce batch-to-batch variability in the synthesis of Benidipine.

Troubleshooting Guides

This section provides systematic approaches to troubleshoot common issues encountered during this compound synthesis.

Issue 1: High Levels of Unreacted Intermediates (e.g., Ben-1)

Symptoms:

  • HPLC analysis shows a significant peak corresponding to the intermediate, 5-(methoxycarbonyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid (Ben-1).[1]

  • Lower than expected yield of the final this compound product.

Potential Causes and Corrective Actions:

Potential CauseCorrective ActionAnalytical Monitoring
Incomplete Acyl Chlorination Ensure the thionyl chloride is fresh and used in the correct stoichiometric amount (e.g., 1.20 equivalents).[1]Monitor the disappearance of the Ben-1 peak using in-process HPLC.
Verify the reaction temperature is maintained at 0-5 °C during the addition of thionyl chloride and for the initial reaction period.[1]
Inefficient Coupling Reaction Confirm that 1-benzyl-3-piperidinol (Ben-2) is of high purity and added in the appropriate amount (e.g., 1.10 equivalents).[1]HPLC analysis to confirm the consumption of Ben-1 and Ben-2.
Ensure adequate stirring and reaction time (e.g., 2 hours at 0-5 °C and 1 hour at 25 °C) to allow for complete reaction.[1]
Issue 2: Presence of Process-Related Impurities (e.g., Ben-bis, Ben-desbenzyl)

Symptoms:

  • Detection of impurities such as "bis(1-benzylpiperidin-3-yl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate" (Ben-bis) or "3-methyl 5-piperidin-3-yl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate" (Ben-desbenzyl) in the final product.[2]

Potential Causes and Corrective Actions:

Potential CauseCorrective ActionAnalytical Monitoring
Presence of "Ben-1 acid" impurity in the starting material. The amount of Ben-bis impurity is dependent on the content of "1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid" (Ben-1 acid) in the starting material.[2] Ensure high purity of the Ben-1 starting material.HPLC analysis of the starting materials to quantify the level of Ben-1 acid.
Presence of "piperidin-3-ol" impurity in Ben-2. The formation of Ben-desbenzyl impurity can be caused by the reaction of Ben-1 with "piperidin-3-ol" present as an impurity in 1-benzyl-3-piperidinol (Ben-2).[2] Use highly pure Ben-2.GC or HPLC analysis of the 1-benzyl-3-piperidinol raw material to check for the presence of piperidin-3-ol.
Issue 3: Inconsistent Crystal Form and Particle Size

Symptoms:

  • Variability in the physical properties of the final this compound hydrochloride product, such as dissolution rate and bulk density.

  • Inconsistent results from X-ray Powder Diffraction (XRPD) analysis between batches.

Potential Causes and Corrective Actions:

Potential CauseCorrective ActionAnalytical Monitoring
Uncontrolled Crystallization Conditions Implement a controlled cooling profile during crystallization.[3]Particle size analysis (e.g., laser diffraction).[3]
Introduce seed crystals to control nucleation.[3]X-ray Powder Diffraction (XRPD) to identify the polymorphic form.[3]
Optimize the solvent/anti-solvent ratio and addition rate.[3]
Inefficient Drying Ensure consistent drying parameters (temperature, vacuum, time) to avoid residual solvents.Gas Chromatography (GC) for residual solvent analysis.
Aggressive Milling If milling is performed, optimize the process to avoid altering the crystal structure or introducing amorphous content.XRPD and particle size analysis post-milling.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) to monitor during this compound synthesis to ensure batch-to-batch consistency?

A1: Based on the synthesis of this compound, the following CPPs are critical:

  • Reaction Temperature: Particularly during the formation of the acyl chloride with thionyl chloride and the subsequent coupling with 1-benzyl-3-piperidinol, as this can affect reaction rate and impurity formation.[1]

  • Stoichiometry of Reagents: The molar ratios of reactants, especially thionyl chloride and 1-benzyl-3-piperidinol, must be precisely controlled to ensure complete reaction and minimize unreacted intermediates.[1]

  • Reaction Time: Adequate reaction times for each step are crucial for reaction completion.

  • Purity of Starting Materials: The purity of key intermediates like 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl ester (Ben-1) and 1-benzyl-3-piperidinol (Ben-2) is critical to prevent the formation of process-related impurities.[2]

  • Crystallization Conditions: Temperature, solvent/anti-solvent ratio, and agitation rate during crystallization significantly impact the final product's physical properties.[3]

Q2: How can I identify and quantify impurities in my this compound sample?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the recommended methods for identifying and quantifying impurities in this compound.[4][5] A stability-indicating UPLC assay method can be developed and validated for this purpose.[4] For structural confirmation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[1]

Q3: What are the common impurities found in synthesized this compound?

A3: Common process-related impurities include:

  • Ben-1: An unreacted intermediate, 5-(methoxycarbonyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid.[1]

  • Ben-2: Residual 1-benzylpiperidin-3-ol, a starting material.[4][6]

  • Ben-ox: An oxidation impurity, 3-(1-benzylpiperidin-3-yl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate.[1]

  • Ben-bis: Formed from the reaction with "Ben-1 acid," an impurity in the starting material.[2]

  • Ben-desbenzyl: Formed from the reaction with "piperidin-3-ol," an impurity in the Ben-2 starting material.[2]

Q4: Are there any alternative crystallization techniques to improve the purity and consistency of this compound hydrochloride?

A4: Yes, ultrasound-assisted crystallization has been shown to be an effective method for separating this compound hydrochloride isomers and improving purity.[7] This technique can shorten the crystallization time from hours to minutes and increase the yield of the desired α-isomer.[7]

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of this compound

This method is suitable for the analysis of most process-related impurities, excluding Ben-2.

ParameterSpecification
Column C18 (100 mm x 4.6 mm, 3 µm), e.g., Hypersil BDS[1]
Mobile Phase Phosphate-buffer/methanol/THF (65/27/8, v/v/v)[1]
Buffer Preparation Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL water and adjust pH to 3.0±0.05 with 30% phosphoric acid.[1]
Flow Rate 0.75 mL/min (can be adjusted so that the retention time of this compound is about 20 min)[1]
Column Temperature 25 °C[1]
Detection Wavelength 237 nm[1]
Injection Volume 10 µL[1]
Sample Preparation Dissolve 20.0 mg of the sample in 100.0 mL of a methanol/water (50/50) mixture.[1]
Protocol 2: HPLC Method for Determination of Residual 1-benzylpiperidin-3-ol (Ben-2)

This is a specific method for quantifying the residual starting material, Ben-2.

ParameterSpecification
Column C1 (250 mm x 4.6 mm, 5 µm), e.g., ACE C1[1]
Mobile Phase A Phosphate-buffer (pH 6.0)[1]
Mobile Phase B Acetonitrile[1]
Buffer Preparation Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL water and adjust pH to 6.0±0.05 with 10% potassium hydroxide.[1]
Gradient Program Time (min)/%B: 0/10, 6/10, 15/60, 20/60, 21/10, 27/10[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 25 °C[1]
Detection Wavelength 210 nm[1]
Injection Volume 10 µL[1]
Sample Preparation Dissolve 50.0 mg of this compound hydrochloride in 50.0 mL of a methanol/water (50/50) mixture to achieve a concentration of 1.0 mg/mL.[1]

Visualizations

Benidipine_Synthesis_and_Impurity_Formation cluster_start Starting Materials & Impurities Ben1 Ben-1 (Intermediate) AcylChloride Acyl Chloride Intermediate Ben1->AcylChloride Acylation ThionylChloride SOCl2 ThionylChloride->AcylChloride This compound This compound AcylChloride->this compound Coupling Ben_bis Ben-bis (Impurity) AcylChloride->Ben_bis Ben_desbenzyl Ben-desbenzyl (Impurity) AcylChloride->Ben_desbenzyl Ben2 Ben-2 (1-benzyl-3-piperidinol) Ben2->this compound Ben_ox Ben-ox (Oxidation Impurity) This compound->Ben_ox Oxidation Ben1_acid Ben-1 Acid (Impurity in Ben-1) Ben1_acid->Ben_bis Forms Piperidin_3_ol Piperidin-3-ol (Impurity in Ben-2) Piperidin_3_ol->Ben_desbenzyl Forms

Caption: Synthesis pathway of this compound and the formation of key process-related impurities.

Troubleshooting_Workflow Start Batch-to-Batch Variability Detected CheckPurity Analyze Final Product (HPLC/UPLC) Start->CheckPurity HighImpurity High Levels of Known Impurity? CheckPurity->HighImpurity Yes InconsistentYield Inconsistent Yield? CheckPurity->InconsistentYield No AnalyzeRaw Analyze Raw Materials (Ben-1, Ben-2) HighImpurity->AnalyzeRaw Yes ReviewProcess Review Process Parameters (Temp, Time, Stoichiometry) HighImpurity->ReviewProcess No PhysicalProperties Inconsistent Physical Properties? InconsistentYield->PhysicalProperties No InconsistentYield->ReviewProcess Yes ReviewCrystallization Review Crystallization & Drying Parameters PhysicalProperties->ReviewCrystallization Yes PurifyRaw Purify/Source Higher Purity Raw Materials AnalyzeRaw->PurifyRaw OptimizeProcess Optimize Reaction Conditions ReviewProcess->OptimizeProcess OptimizeCrystallization Optimize Crystallization Process ReviewCrystallization->OptimizeCrystallization

Caption: Troubleshooting workflow for identifying sources of batch-to-batch variability in this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of Benidipine and Nifedipine on Blood Pressure Fluctuations

Author: BenchChem Technical Support Team. Date: November 2025

In the management of hypertension, the selection of an appropriate calcium channel blocker (CCB) is crucial for not only achieving target blood pressure levels but also for controlling blood pressure fluctuations throughout the day. This guide provides a detailed comparative analysis of two dihydropyridine CCBs, Benidipine and Nifedipine, with a focus on their impact on blood pressure variability. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Executive Summary

This compound and Nifedipine are both effective antihypertensive agents that belong to the dihydropyridine class of calcium channel blockers. However, they exhibit distinct pharmacological profiles that influence their effects on blood pressure fluctuations. While Nifedipine primarily acts on L-type calcium channels, this compound demonstrates a broader mechanism by inhibiting L-type, T-type, and N-type calcium channels.[1][2][3][4] This multi-channel blockade by this compound may contribute to a more stable and sustained blood pressure control with potentially favorable effects on heart rate and renal protection. This analysis delves into the available clinical data to compare their performance in managing diurnal blood pressure variations and morning blood pressure surge.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from various clinical studies comparing the effects of this compound and Nifedipine on blood pressure and heart rate.

Table 1: Comparative Efficacy on Blood Pressure Reduction

DrugDosagePatient PopulationSystolic BP Reduction (mmHg)Diastolic BP Reduction (mmHg)Citation
This compound 4-8 mg/dayHypertensive patients on hemodialysisMaintained favorable levels post-dialysisMaintained favorable levels post-dialysis[5]
Nifedipine CR 20-40 mg/dayHypertensive patients on hemodialysisRapid increase post-dialysisRapid increase post-dialysis[5]
This compound 4 mg/dayHypertensive patients148±16 to 134±1481±9 to 79±7[6]
Amlodipine (for comparison) 5 mg/dayHypertensive patients142±16 to 138±1581±9 to 79±7[6]
This compound 4 mg once dailyUncomplicated hypertensionStatistically significant improvement in mean difference compared to AmlodipineStatistically significant[7]
Amlodipine (for comparison) 2.5 mg once dailyUncomplicated hypertensionStatistically significant reductionStatistically significant reduction[7]
This compound Not specifiedHypertensive patients12.35.3[8]
Nifedipine (for comparison with other CCBs) Not specifiedHypertensive patients--
Amlodipine (for comparison) Not specifiedHypertensive patients15.46.6[8]
Lercanidipine (for comparison) Not specifiedHypertensive patients17.87.2[8]

Table 2: Effects on Heart Rate and Trough-to-Peak Ratio

DrugEffect on Heart RateTrough-to-Peak (T/P) RatioCitation
This compound Decrease in pulse rate (69±9 to 67±9 bpm)High T/P ratio, indicating sustained effect[3][6]
Nifedipine GITS -Systolic: 0.80, Diastolic: 0.88[9][10]
Nifedipine Retard -Systolic: 0.84, Diastolic: 0.93[10]
Amlodipine (for comparison) Tendency to increase (70±9 to 72±10 bpm)-[6]

Experimental Protocols

The clinical studies cited in this guide predominantly employed a randomized, crossover, or parallel-group design to compare the effects of this compound and Nifedipine. A representative experimental protocol is detailed below:

Objective: To compare the effects of this compound and Nifedipine on 24-hour ambulatory blood pressure and blood pressure fluctuations in patients with essential hypertension.

Study Design: A randomized, double-blind, crossover clinical trial.

Participants: Adult male and female patients (aged 18-75 years) with a diagnosis of mild to moderate essential hypertension (e.g., office diastolic blood pressure between 95 and 110 mmHg).

Methodology:

  • Washout Period: A 2 to 4-week washout period where all previous antihypertensive medications are discontinued.

  • Placebo Run-in: A 2-week single-blind placebo period to establish baseline blood pressure.

  • Randomization: Patients are randomly assigned to one of two treatment sequences:

    • Sequence A: this compound (e.g., 4 mg once daily) for 4-8 weeks, followed by a washout period, and then Nifedipine CR (e.g., 30 mg once daily) for 4-8 weeks.

    • Sequence B: Nifedipine CR (e.g., 30 mg once daily) for 4-8 weeks, followed by a washout period, and then this compound (e.g., 4 mg once daily) for 4-8 weeks.

  • Blood Pressure Monitoring: 24-hour ambulatory blood pressure monitoring (ABPM) is performed at the end of the placebo period and at the end of each treatment period.[11][12][13][14][15]

    • Device: A validated oscillometric ABPM device.

    • Frequency: Blood pressure and heart rate are recorded every 15-30 minutes during the day and every 30-60 minutes during the night.[14]

  • Data Analysis: The primary endpoints include the mean 24-hour, daytime, and nighttime systolic and diastolic blood pressure. Secondary endpoints include the trough-to-peak ratio, morning blood pressure surge, and heart rate variability. Statistical analysis is performed to compare the effects of the two treatments.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of this compound and Nifedipine and a typical experimental workflow.

G cluster_this compound This compound Signaling Pathway This compound This compound L_Ca L-type Ca²⁺ Channel This compound->L_Ca Inhibits T_Ca T-type Ca²⁺ Channel This compound->T_Ca Inhibits N_Ca N-type Ca²⁺ Channel This compound->N_Ca Inhibits Vasodilation Vasodilation L_Ca->Vasodilation Leads to T_Ca->Vasodilation N_Ca->Vasodilation Dec_BP Decreased Blood Pressure Vasodilation->Dec_BP

Figure 1: this compound's multi-channel blockade mechanism.

G cluster_nifedipine Nifedipine Signaling Pathway Nifedipine Nifedipine L_Ca_Nif L-type Ca²⁺ Channel Nifedipine->L_Ca_Nif Inhibits Vasodilation_Nif Vasodilation L_Ca_Nif->Vasodilation_Nif Leads to Dec_BP_Nif Decreased Blood Pressure Vasodilation_Nif->Dec_BP_Nif

Figure 2: Nifedipine's primary L-type channel blockade.

G Start Patient Recruitment (Essential Hypertension) Washout Washout Period (2-4 weeks) Start->Washout Placebo Placebo Run-in (2 weeks) Washout->Placebo Randomization Randomization Placebo->Randomization GroupA Group A: This compound (4-8 weeks) Randomization->GroupA GroupB Group B: Nifedipine CR (4-8 weeks) Randomization->GroupB Washout2 Washout Period (2-4 weeks) GroupA->Washout2 ABPM 24h Ambulatory Blood Pressure Monitoring GroupA->ABPM GroupB->Washout2 GroupB->ABPM CrossoverA Nifedipine CR (4-8 weeks) Washout2->CrossoverA From Group B CrossoverB This compound (4-8 weeks) Washout2->CrossoverB From Group A CrossoverA->ABPM CrossoverB->ABPM Analysis Data Analysis ABPM->Analysis

Figure 3: Experimental workflow of a crossover clinical trial.

Discussion of Findings

The compiled data and mechanistic diagrams highlight key differences in the pharmacological profiles of this compound and Nifedipine, which translate to their clinical effects on blood pressure fluctuations.

Mechanism of Action and its Implications: Nifedipine's primary action is the blockade of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[2][16][17][18][19] this compound, in addition to blocking L-type channels, also inhibits T-type and N-type calcium channels.[1][3][4][20][21] The blockade of T-type calcium channels, which are present in the sinoatrial node, may contribute to this compound's observed effect of not causing reflex tachycardia, and in some cases, even reducing heart rate.[6] The inhibition of N-type calcium channels, located on sympathetic nerve terminals, can suppress the release of norepinephrine, potentially leading to a more stable blood pressure profile and offering renal protection.

Blood Pressure Variability: Clinical evidence suggests that this compound may offer more stable blood pressure control compared to Nifedipine CR, particularly in specific patient populations such as those on hemodialysis.[5] In a crossover trial, patients treated with Nifedipine CR experienced a rapid increase in blood pressure after hemodialysis, a phenomenon not observed with this compound.[5] This suggests a more sustained antihypertensive effect of this compound, which is advantageous in managing inter-dialytic hypertension.

Morning Blood Pressure Surge: The morning blood pressure surge is a significant risk factor for cardiovascular events. While both drugs are formulated as long-acting preparations to provide 24-hour coverage, the broader mechanism of this compound may contribute to a more effective attenuation of this early morning rise in blood pressure.[3]

Trough-to-Peak Ratio: A higher trough-to-peak (T/P) ratio indicates a more sustained and smoother antihypertensive effect over the entire dosing interval. Studies on Nifedipine GITS have demonstrated favorable T/P ratios.[9][10] this compound is also reported to have a high T/P ratio, contributing to its long-acting pharmacological effects.[3] A smoother blood pressure profile is associated with a lower risk of target organ damage.

Conclusion

Both this compound and Nifedipine are effective in lowering blood pressure in hypertensive patients. However, for controlling blood pressure fluctuations, this compound appears to offer potential advantages. Its unique triple calcium channel blockade may lead to a more stable 24-hour blood pressure profile, a blunted morning surge, and a lack of reflex tachycardia. These characteristics make this compound a compelling option for the long-term management of hypertension, particularly in patients where blood pressure variability is a concern. Further head-to-head clinical trials with a primary focus on blood pressure variability endpoints are warranted to definitively establish the superiority of one agent over the other in this regard.

References

Validating the anti-inflammatory properties of Benidipine in preclinical models.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Benidipine, a dihydropyridine calcium channel blocker, with other alternatives in preclinical settings. The data presented herein is collated from recent studies, offering a clear perspective on its potential as an anti-inflammatory agent.

Comparative Analysis of Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory effects across various preclinical models. Its primary mechanism appears to be the modulation of macrophage activity and the inhibition of key inflammatory pathways. The following table summarizes the quantitative data from studies investigating these effects, comparing this compound with standard inflammatory stimuli and other calcium channel blockers.

Model Drug/Compound Concentration/Dose Inflammatory Marker Result Reference
LPS-activated J774.2 Murine MacrophagesThis compound Hydrochloride (BH)Not SpecifiedIL-12p40Reduced Production[1][2][3][4][5]
TNF-αReduced Production[1][2][3][4][5]
GM-CSFReduced Production[1][2][3][4][5]
IL-6Reduced Production[1][2][3][4][5]
LPS and ATP-stimulated THP-1 MacrophagesThis compound HydrochlorideNot SpecifiedNLRP3Drastically Lowered Expression[6][7]
ASCDrastically Lowered Expression[6][7]
Caspase-1Drastically Lowered Expression[6][7]
IL-1βDecreased Secretion[6][7]
ROSSignificantly Decreased Generation[6][7]
Hypertensive Patients with Mild CKDThis compound8 mg once dailyUrinary Protein ExcretionGreater Decrease than Amlodipine[8]
Amlodipine5 mg once daily[8]
This compound8 mg once dailyBlood Interleukin-6 (IL-6)Greater Decrease than Amlodipine[8]
Amlodipine5 mg once daily[8]
OLETF Rats (Metabolic Syndrome Model)This compound3 mg/kg/dayAortic TGF-β1 mRNASimilar Reduction to Losartan[9]
Losartan25 mg/kg/day[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited preclinical studies.

Macrophage Culture and Stimulation
  • Cell Lines: J774.2 murine macrophages and THP-1 human monocytes were utilized. THP-1 cells were differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Culture Conditions: Cells were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Inflammatory Stimulation: Macrophages were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[1][2][3][4][5] In some experiments, ATP was used as a secondary stimulus to activate the NLRP3 inflammasome.[7]

  • Drug Treatment: this compound hydrochloride was added to the cell cultures at various concentrations prior to or concurrently with the inflammatory stimulus.

Cytokine and Inflammatory Marker Measurement
  • ELISA: Enzyme-Linked Immunosorbent Assay (ELISA) was the primary method used to quantify the levels of secreted pro-inflammatory cytokines such as TNF-α, IL-6, IL-12p40, GM-CSF, and IL-1β in the cell culture supernatants.[1][2][3][4][7]

  • Western Blotting: This technique was employed to measure the protein expression levels of components of the NLRP3 inflammasome pathway, including NLRP3, ASC, and caspase-1, as well as the phosphorylation status of NF-κB p65.[6][7]

  • qRT-PCR: Quantitative real-time polymerase chain reaction was used to analyze the mRNA expression levels of inflammatory genes.[7]

Reactive Oxygen Species (ROS) Detection
  • The generation of intracellular ROS was measured using fluorescent probes, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS. The fluorescence intensity was quantified using techniques like flow cytometry or fluorescence microscopy.[6]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound are attributed to its ability to interfere with key signaling pathways involved in the inflammatory response.

G cluster_0 LPS-induced Inflammatory Signaling cluster_1 This compound Intervention LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB TLR4->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12p40) NFkB->Pro_inflammatory_Cytokines Upregulates This compound This compound This compound->NFkB Inhibits

Caption: this compound inhibits LPS-induced pro-inflammatory cytokine production via NF-κB.

G cluster_0 NLRP3 Inflammasome Activation cluster_1 This compound Intervention LPS_ATP LPS + ATP ROS ROS LPS_ATP->ROS NLRP3 NLRP3 Inflammasome (NLRP3, ASC, pro-Caspase-1) ROS->NLRP3 Activates Caspase1 Active Caspase-1 NLRP3->Caspase1 Cleaves pro-Caspase-1 IL1b IL-1β Secretion Caspase1->IL1b Processes pro-IL-1β This compound This compound This compound->ROS Inhibits This compound->NLRP3 Inhibits

Caption: this compound inhibits NLRP3 inflammasome activation and subsequent IL-1β secretion.

G cluster_0 Experimental Workflow Cell_Culture Macrophage Culture (J774.2 or THP-1) Drug_Treatment This compound Treatment Cell_Culture->Drug_Treatment Stimulation LPS +/- ATP Stimulation Drug_Treatment->Stimulation Data_Collection Data Collection (Supernatant & Cell Lysate) Stimulation->Data_Collection Analysis Analysis (ELISA, Western Blot, etc.) Data_Collection->Analysis

Caption: General experimental workflow for assessing this compound's anti-inflammatory effects.

References

A Comparative Guide to Analytical Methods for Benidipine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Benidipine, a potent dihydropyridine calcium channel blocker, is paramount for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This guide provides an objective comparison of various analytical methods for this compound quantification, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Methods

A variety of analytical techniques have been developed and validated for the determination of this compound in bulk drug and pharmaceutical dosage forms. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), High-Performance Thin-Layer Chromatography (HPTLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Visible Spectrophotometry. The selection of a suitable method depends on factors such as the required sensitivity, selectivity, speed, and the nature of the sample matrix.

The table below summarizes the key performance parameters of these methods based on published validation studies.

Parameter RP-HPLC HPTLC UPLC-MS/MS UV-Visible Spectrophotometry
Linearity Range (µg/mL) 2 - 50[1][2]200 - 1000 ng/band[3]Not explicitly stated, but high sensitivity is implied.2 - 60[4][5]
Accuracy (% Recovery) 98.57 - 100.27%[6]Not explicitly statedNot explicitly stated99 - 104%[5]
Precision (%RSD) < 2%[6][7]Not explicitly statedNot explicitly stated< 2%[5]
Limit of Detection (LOD) (µg/mL) 0.005 - 2.05[2][6][8]Not explicitly statedHigh sensitivity expected0.222[5]
Limit of Quantification (LOQ) (µg/mL) 0.015 - 6.22[2][6][8]Not explicitly statedHigh sensitivity expected0.674[5]
Common Mobile Phase/Solvent Methanol:Acetonitrile or Methanol:Buffer[2][7][9]Methanol:Acetonitrile[3]Typically involves a mixture of organic solvent and aqueous buffer.Methanol or Chloroform[4][5]
Detection Wavelength (nm) 230 - 260[1][2][9]Not explicitly statedMass Spectrometer237, 404, 408.5, 570[4][5]

Experimental Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is one of the most widely used techniques for the quantification of this compound.[2][7]

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[1][7]

  • Mobile Phase: A mixture of methanol and a buffer solution (e.g., 0.1M dipotassium hydrogen phosphate) in varying ratios (e.g., 40:60 v/v) is often used.[1] Alternatively, a mixture of methanol and acetonitrile can be utilized.[7]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1][2]

  • Detection: UV detection is performed at a wavelength around 237 nm or 260 nm.[1][2]

  • Sample Preparation: A known weight of powdered tablets is dissolved in a suitable solvent (diluent), sonicated, filtered, and then diluted to the desired concentration with the mobile phase.[1]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and high-throughput alternative to HPLC for the quantification of this compound.

  • Stationary Phase: Pre-coated silica gel 60F254 plates are typically used.[3]

  • Mobile Phase: A mixture of methanol and acetonitrile (e.g., 1:9 v/v) is a common mobile phase.[3]

  • Sample Application: Samples are applied as bands on the HPTLC plate.

  • Development: The plate is developed in a chromatographic chamber saturated with the mobile phase.

  • Detection: Densitometric scanning is performed at a suitable wavelength to quantify the separated this compound.

UV-Visible Spectrophotometry

This method is simple, cost-effective, and rapid for the estimation of this compound.

  • Instrument: A double beam UV-Visible spectrophotometer with 1 cm quartz cells is used.[4]

  • Solvent: Methanol is a commonly used solvent for preparing the drug solutions.[5]

  • Wavelength of Maximum Absorbance (λmax): this compound hydrochloride in methanol shows a maximum absorbance at approximately 237 nm.[5]

  • Calibration Curve: A series of standard solutions of this compound in the linearity range are prepared, and their absorbance is measured at the λmax to construct a calibration curve.

  • Sample Analysis: The absorbance of the sample solution is measured, and the concentration is determined from the calibration curve.

  • Extractive Colorimetric Method: This variation involves the formation of a colored ion-pair complex of the drug with reagents like bromocresol green (BCG), bromophenol blue (BPB), or thymol blue (TB) in an acidic medium, which is then extracted into chloroform and measured at its specific λmax.[4]

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for this compound quantification. This process ensures the reliability and comparability of results obtained from different techniques.

Cross-Validation Workflow for this compound Quantification cluster_0 Method Selection & Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Cross-Validation & Comparison Method_Selection Select Analytical Methods (e.g., HPLC, HPTLC, UV-Vis) Method_Optimization Optimize Method Parameters (e.g., Mobile Phase, Wavelength) Method_Selection->Method_Optimization Specificity Specificity/ Selectivity Method_Optimization->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Sample_Analysis Analyze Same Batch of Samples with Validated Methods Robustness->Sample_Analysis Apply Validated Methods Data_Comparison Compare Quantitative Results (Assay, Impurity Profile) Sample_Analysis->Data_Comparison Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Comparison->Statistical_Analysis Method_Equivalence Determine Method Equivalence or Bias Statistical_Analysis->Method_Equivalence

Caption: Workflow for cross-validating analytical methods for this compound quantification.

References

Safety Operating Guide

Proper Disposal of Benidipine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling Benidipine, a calcium channel blocker, adherence to proper disposal protocols is critical to prevent environmental contamination and ensure workplace safety. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, synthesized from safety data sheets and general pharmaceutical waste management guidelines.

Core Principles of this compound Waste Management

This compound hydrochloride is classified as an acute oral toxicant, categorized as "Toxic if swallowed"[1][2]. Therefore, its disposal must be managed with care, ensuring that the compound does not enter public drainage systems or the environment[3]. The primary objective is to treat all this compound waste as hazardous chemical waste, requiring disposal through a licensed and approved waste management facility[3][4].

**Step-by-Step Disposal Protocol

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound waste, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE). At a minimum, this includes:

  • Eye Protection: Chemical safety goggles or glasses[3][5].

  • Hand Protection: Chemical-resistant gloves, which must be inspected before use[4][5].

  • Body Protection: A lab coat or other protective clothing[4][6].

Facilities must have an accessible eyewash station and safety shower in the vicinity of where this compound is handled[1][6].

Step 2: Waste Segregation and Containment

All materials contaminated with this compound, including expired product, excess research material, and contaminated labware (e.g., vials, pipette tips, gloves), should be segregated as hazardous waste.

  • Solid Waste: Collect in a suitable, clearly labeled, and closed container to await disposal[5][7].

  • Liquid Waste: Do not empty into drains[3]. Collect in a labeled, sealed, and appropriate chemical waste container.

  • Contaminated Packaging: Dispose of as hazardous waste in the same manner as the product itself[1][4].

Step 3: Selection of an Approved Disposal Method

The preferred methods for the disposal of this compound waste, in order of recommendation, are as follows:

  • Licensed Hazardous Waste Contractor: The most secure and compliant method is to transfer the waste to a licensed hazardous material disposal company[4]. These contractors are equipped to handle and destroy chemical waste in accordance with all federal, state, and local regulations[1][2].

  • Chemical Incineration: If available, this compound waste may be burned in a chemical incinerator equipped with an afterburner and scrubber system[2][4]. This ensures the complete destruction of the active compound.

Step 4: Handling Spills

In the event of a spill, the area should be evacuated and ventilated. Personnel involved in the cleanup must wear full PPE.

  • Containment: Prevent further leakage or spillage[1][7]. Keep the product away from drains and water courses[1].

  • Cleanup: Absorb liquid spills with an inert, finely-powdered material (e.g., diatomite, universal binders)[1]. For solid spills, sweep or shovel the material into a suitable container for disposal, avoiding dust formation[5][7].

  • Decontamination: Scrub affected surfaces and equipment with alcohol to decontaminate them[1].

  • Disposal: All cleanup materials must be collected and disposed of as hazardous waste[1][7].

Quantitative Data and Experimental Protocols

The reviewed safety data sheets and disposal guidelines do not provide specific quantitative data (e.g., concentration thresholds for disposal) or detailed experimental protocols for the degradation or neutralization of this compound. The standard procedure is to manage it as a hazardous chemical waste stream. Chemical waste generators must determine if a discarded chemical is classified as hazardous and consult local, regional, and national regulations for complete and accurate classification[3].

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

BenidipineDisposal start This compound Waste Generated (Expired, Excess, Contaminated Material) ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill Occurs start->spill segregate Step 2: Segregate as Hazardous Waste in Labeled, Sealed Containers ppe->segregate disposal_options Step 3: Evaluate Disposal Options segregate->disposal_options spill_proc Follow Spill Cleanup Protocol: Contain, Absorb, Decontaminate, Dispose of as Hazardous Waste spill->spill_proc Yes spill_proc->segregate contractor Option A (Preferred): Transfer to Licensed Hazardous Waste Contractor disposal_options->contractor Contractor Available incineration Option B: Chemical Incineration (with Afterburner and Scrubber) disposal_options->incineration Incinerator Available end Compliant Disposal Complete contractor->end incineration->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: Personal Protective Equipment (PPE) Protocols for Handling Benidipine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory professionals handling Benidipine. Adherence to these protocols is essential to mitigate risks associated with this potent pharmaceutical compound.

This compound, a dihydropyridine calcium channel blocker, is classified as a potent compound that is toxic if swallowed and is suspected of damaging fertility or the unborn child.[1][2][3][4] Therefore, stringent safety measures, including the correct selection and use of Personal Protective Equipment (PPE), are imperative to prevent occupational exposure.

Recommended Personal Protective Equipment

The following table summarizes the essential PPE for handling this compound powder and solutions. These recommendations are based on guidelines for handling potent pharmaceutical compounds.[5]

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR) or Reusable Half/Full-Facepiece RespiratorFor operations with a high risk of aerosol or dust generation (e.g., weighing, preparing solutions), a PAPR with a hood or full-facepiece is recommended, offering a high Assigned Protection Factor (APF).[5] For lower-risk activities, a reusable half or full-facepiece respirator with P100 (or FFP3) particulate filters should be used after a successful fit test.[5] A disposable N95 or FFP2 respirator may be suitable for very low-risk activities but is not recommended as primary protection when handling potent compounds.[5][6]
Hand Protection Double Gloving with Nitrile GlovesWear two pairs of nitrile gloves.[5] The outer pair should be changed immediately upon contamination or at regular intervals. Nitrile gloves offer good resistance to a wide range of chemicals and are puncture-resistant.[1][2]
Body Protection Disposable Coveralls or Dedicated Lab CoatDisposable coveralls made of materials like Tyvek® or microporous film provide protection against chemical splashes and dust.[5] A dedicated, disposable or professionally laundered lab coat should be worn over personal clothing.[5]
Eye Protection Chemical Splash Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes.[1][5] For added protection against splashes, a face shield should be worn over the goggles.[7]
Foot Protection Disposable Shoe CoversWear disposable shoe covers in the designated handling area and remove them before exiting to prevent the spread of contamination.[5]

Procedural Guidance for PPE Usage

1. Selection and Inspection:

  • Before entering the designated handling area, select the appropriate PPE as detailed in the table above.

  • Visually inspect all PPE for any defects, such as tears, punctures, or discoloration.[8] Do not use damaged PPE.

2. Donning (Putting On) PPE - A Step-by-Step Guide:

  • Step 1: Hand Hygiene. Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Step 2: Shoe Covers. Put on shoe covers.

  • Step 3: Inner Gloves. Don the first pair of nitrile gloves.

  • Step 4: Gown/Coverall. Put on the disposable gown or coverall, ensuring it is securely fastened.

  • Step 5: Respirator. Don the fit-tested respirator. Ensure a proper seal.

  • Step 6: Goggles/Face Shield. Put on safety goggles, followed by a face shield if required.

  • Step 7: Outer Gloves. Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown or coverall.

3. Doffing (Taking Off) PPE - A Step-by-Step Guide to Prevent Contamination:

  • Step 1: Outer Gloves. Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.

  • Step 2: Gown/Coverall. Untie or gently break the ties of the gown. Peel it away from your body, touching only the inside surface. Roll it into a bundle with the contaminated side inward and dispose of it in the designated hazardous waste container.

  • Step 3: Goggles/Face Shield. Remove eye protection from the back of the head. Place reusable eye protection in a designated area for decontamination. Dispose of single-use items.

  • Step 4: Respirator. Remove the respirator from behind, avoiding touching the front. Place it in a designated area for cleaning and disinfection or dispose of it if it is single-use.

  • Step 5: Shoe Covers. Remove shoe covers.

  • Step 6: Inner Gloves. Remove the inner pair of gloves using the same technique as for the outer gloves.

  • Step 7: Hand Hygiene. Immediately wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

Operational and Disposal Plans

Handling Operations:

  • All handling of this compound powder, including weighing and solution preparation, should be conducted within a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box to minimize inhalation exposure.[1][9]

  • Use a dedicated set of equipment (spatulas, weighing boats, etc.) for handling this compound. Decontaminate all equipment after use.

  • In case of a spill, immediately alert others in the area. Use a spill kit appropriate for chemical hazards and wear full PPE during cleanup. All materials used for spill cleanup must be disposed of as hazardous waste.[5]

Disposal Plan:

  • All disposable PPE (gloves, gowns, shoe covers, masks) used when handling this compound must be treated as hazardous waste.[4][10]

  • Place all used PPE and other contaminated materials (e.g., weighing paper, pipette tips) into a designated, clearly labeled, leak-proof hazardous waste container.[5][9]

  • Do not dispose of any PPE in the regular trash.

  • Follow your institution's and local regulations for the final disposal of hazardous chemical waste.[11]

Visual Guides

The following diagrams illustrate key safety workflows for handling this compound.

PPE_Workflow This compound Handling PPE Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Select PPE Select PPE Inspect PPE Inspect PPE Select PPE->Inspect PPE Don PPE Don PPE Inspect PPE->Don PPE Enter Lab Enter Lab Don PPE->Enter Lab Proceed to Handling Handle this compound Handle this compound Enter Lab->Handle this compound Exit Lab Exit Lab Handle this compound->Exit Lab Doff PPE Doff PPE Exit Lab->Doff PPE Decontamination Dispose of PPE Dispose of PPE Doff PPE->Dispose of PPE Hand Hygiene Hand Hygiene Dispose of PPE->Hand Hygiene Exposure_Protection Routes of Exposure and PPE Barriers cluster_routes Routes of Exposure cluster_ppe PPE Barriers This compound This compound Inhalation Inhalation This compound->Inhalation Ingestion Ingestion This compound->Ingestion Dermal Contact Dermal Contact This compound->Dermal Contact Eye Contact Eye Contact This compound->Eye Contact Respirator Respirator Respirator->Inhalation Protects Against Gloves Gloves Gloves->Dermal Contact Protects Against Lab Coat/Gown Lab Coat/Gown Lab Coat/Gown->Dermal Contact Protects Against Goggles/Face Shield Goggles/Face Shield Goggles/Face Shield->Eye Contact Protects Against

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.